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  • Product: N,N,1-trimethylpyridin-1-ium-4-amine iodide
  • CAS: 7538-79-6

Core Science & Biosynthesis

Foundational

N,N,1-trimethylpyridin-1-ium-4-amine iodide: Structural Dynamics, Mechanistic Pathways, and Experimental Protocols in Target-Directed Drug Discovery

Executive Summary In the landscape of targeted drug development, monoquaternary pyridinium salts represent a highly versatile class of pharmacophores. N,N,1-trimethylpyridin-1-ium-4-amine iodide (commonly known as 4-(dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted drug development, monoquaternary pyridinium salts represent a highly versatile class of pharmacophores. N,N,1-trimethylpyridin-1-ium-4-amine iodide (commonly known as 4-(dimethylamino)-1-methylpyridinium iodide) is a prominent biochemical reagent characterized by its dual-action biological profile. It functions as both a competitive inhibitor of choline kinase (ChoK) and an anticholinesterase agent .

This technical whitepaper provides an in-depth analysis of the compound’s structural causality, physicochemical properties, and mechanistic pathways. Furthermore, it outlines self-validating experimental protocols designed for researchers and application scientists evaluating enzyme inhibition kinetics and antiproliferative efficacy.

Chemical Profile and Structural Dynamics

N,N,1-trimethylpyridin-1-ium-4-amine iodide (CAS: 7538-79-6) consists of a 4-dimethylaminopyridine (DMAP) core that has been N-methylated at the pyridine nitrogen, paired with an iodide counterion [[1]]([Link]).

Causality of Structural Features:

  • The Quaternary Nitrogen: The N-methylation imparts a permanent, pH-independent cationic charge to the molecule. This is the critical pharmacophoric feature that mimics the quaternary ammonium group of endogenous substrates like choline and acetylcholine. This electrostatic anchor drives the compound's high affinity for the anionic sub-sites of both choline kinase and acetylcholinesterase (AChE).

  • The Dimethylamino Group: Positioned at the para (4-) position, this electron-donating group stabilizes the positive charge across the conjugated pyridine ring via resonance, increasing the molecule's stability in aqueous physiological environments.

  • The Iodide Counterion: While the organic cation dictates biological target engagement, the iodide anion facilitates crystalline stability and dictates the compound's solubility profile, necessitating specific handling protocols for stock formulation .

Biological Activities and Mechanistic Pathways

The therapeutic potential of N,N,1-trimethylpyridin-1-ium-4-amine iodide is anchored in its ability to interrupt two distinct biochemical axes:

A. Choline Kinase (ChoK) Inhibition & Antiproliferative Activity

ChoK catalyzes the phosphorylation of choline to phosphocholine, the committed step in the biosynthesis of phosphatidylcholine (PC). PC is a primary structural component of eukaryotic cell membranes. Overexpression of ChoK is a recognized hallmark of various malignancies, driving rapid membrane synthesis required for tumor proliferation. By acting as a competitive inhibitor of yeast ChoK (IC50 = 17 μM), the compound starves rapidly dividing cells of essential phospholipids. This mechanism is directly causal to its robust antiproliferative activity against HT-29 colon cancer cells, where it demonstrates an IC50 of 2 μM .

B. Anticholinesterase Activity

In the central and peripheral nervous systems, AChE terminates synaptic transmission by hydrolyzing acetylcholine. The compound binds to the active site of AChE in rat brain homogenates with a dissociation constant (Kd) of 33 μM . Its permanent positive charge allows it to effectively block substrate access to the catalytic triad of the enzyme.

MechanisticPathway Compound N,N,1-trimethylpyridin-1-ium-4-amine iodide (Monoquaternary Pyridinium Salt) ChoK Choline Kinase (ChoK) Target Enzyme Compound->ChoK Competitive Inhibition (IC50 = 17 μM) AChE Acetylcholinesterase (AChE) Target Enzyme Compound->AChE Active Site Binding (Kd = 33 μM) PhosCho Phosphocholine Synthesis ChoK->PhosCho Blocks ACh Acetylcholine Hydrolysis AChE->ACh Prevents CellProlif HT-29 Colon Cancer Cell Proliferation PhosCho->CellProlif Arrests (IC50 = 2 μM) Synaptic Synaptic Transmission Modulation ACh->Synaptic Alters

Mechanistic pathways of N,N,1-trimethylpyridin-1-ium-4-amine iodide inhibiting ChoK and AChE.

Physicochemical Properties & Quantitative Data

To facilitate accurate assay design, the critical physicochemical and biological parameters of the compound are summarized below.

Property / ParameterValueSource / Condition
Chemical Identifiers
IUPAC NameN,N,1-trimethylpyridin-1-ium-4-amine iodidePubChem CID 202125
CAS Registry Number7538-79-6Standard Identifier
Molecular FormulaC8H13IN2-
Molecular Weight264.11 g/mol -
Biological Activity
AChE Inhibition (Kd)33 μMRat brain homogenates
ChoK Inhibition (IC50)17 μMYeast choline kinase
Antiproliferative (IC50)2 μMHT-29 colon cancer cells
Physicochemical Specs
UV/Vis (λmax)216 nm, 287 nmSpectrophotometric baseline
Solubility (DMSO)~10 mg/mLPurge with inert gas
Solubility (PBS pH 7.2)~10 mg/mLPrepare fresh daily

Experimental Methodologies & Self-Validating Protocols

As an application scientist, ensuring trustworthiness in screening cascades requires protocols that are inherently self-validating. The following methodologies incorporate strict internal controls to prevent false positives caused by solvent toxicity or optical interference.

Protocol 1: In Vitro Choline Kinase (ChoK) Inhibition Assay

Causality of Design: ChoK converts choline to phosphocholine. A radiometric assay utilizing [14C]choline is employed because it allows for the absolute separation of the uncharged substrate from the negatively charged product via ion-exchange chromatography, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a 10 mg/mL stock of the compound in DMSO. Dilute into assay buffer (100 mM Tris-HCl, pH 8.0, 10 mM MgCl2) such that the final DMSO concentration is <1% v/v.

  • Enzyme Incubation: Combine 10 μL of purified ChoK with 10 μL of the compound dilution. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 μL of a substrate mix containing 1 mM ATP and 10 μM [14C]choline.

  • Termination & Separation: After 20 minutes, terminate the reaction by adding ice-cold trichloroacetic acid (TCA). Transfer the mixture to a Dowex 1X8 (OH- form) ion-exchange column. Elute the [14C]phosphocholine using water.

  • Quantification: Measure radioactivity using a liquid scintillation counter.

  • Self-Validation Controls:

    • Positive Control: Hemicholinium-3 (a known ChoK inhibitor) to establish the maximum inhibition baseline.

    • Vehicle Control: 1% DMSO to ensure the solvent does not artificially suppress enzyme activity.

Protocol 2: Anticholinesterase Activity Screening (Modified Ellman's Assay)

Causality of Design: Ellman's assay relies on the reaction between thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine iodide, ATCI) and DTNB to yield the yellow TNB anion, detectable at 412 nm.

  • Buffer and Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 15 mM ATCI in the same buffer.

  • Pre-Incubation: In a 96-well microplate, add 140 μL of buffer, 20 μL of rat brain homogenate (AChE source), and 20 μL of the compound (varying concentrations). Incubate for 15 minutes at 25°C.

  • Colorimetric Reaction: Add 10 μL of DTNB followed immediately by 10 μL of ATCI to initiate the reaction.

  • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Optical Interference Control: Because the compound's λmax is 216 and 287 nm , it does not absorb at 412 nm. However, a "Compound + DTNB" blank (no enzyme) must be run to ensure the compound does not chemically reduce DTNB.

    • Non-Enzymatic Hydrolysis Blank: Buffer + DTNB + ATCI (no enzyme) to subtract background substrate degradation.

ExperimentalWorkflow Stock 1. Stock Formulation (DMSO, 10 mg/mL) Dilution 2. Aqueous Dilution (PBS pH 7.2, <1% DMSO) Stock->Dilution Incubation 3. Enzyme Incubation (ChoK / AChE + Compound) Dilution->Incubation Reaction 4. Substrate Addition (Choline / ATCI) Incubation->Reaction Detection 5. Spectrophotometric Quantification Reaction->Detection

Step-by-step experimental workflow for evaluating enzyme inhibition kinetics.

Handling, Stability, and Formulation Logistics

Proper formulation logistics are paramount for maintaining the integrity of N,N,1-trimethylpyridin-1-ium-4-amine iodide during biological evaluations.

  • Stock Solutions: The compound is supplied as a crystalline solid. It is soluble in organic solvents such as ethanol (5 mg/mL), DMSO (10 mg/mL), and DMF (20 mg/mL) . Solvents should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Aqueous Dilutions: While the compound is soluble in PBS (pH 7.2) up to 10 mg/mL, aqueous solutions are prone to instability over time. It is highly recommended not to store aqueous solutions for more than 24 hours .

  • In Vivo / Cell-Based Assay Constraints: When diluting the organic stock into aqueous buffers or isotonic saline for cell-based assays (e.g., HT-29 proliferation), ensure that the residual organic solvent concentration remains below the cytotoxicity threshold (typically <0.1% - 1% v/v).

References

  • National Institutes of Health. "Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | C8H13IN2 | CID 202125". PubChem. URL: [Link]

  • Tebubio. "4-(Dimethylamino)-1-methylpyridinium (iodide) - 10 mg Datasheet". Tebubio. URL:[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling of N,N,1-Trimethylpyridin-1-ium-4-amine Iodide: Molecular Weight, Solubility, and Laboratory Applications

Executive Summary N,N,1-trimethylpyridin-1-ium-4-amine iodide (commonly referred to as 4-(dimethylamino)-1-methylpyridinium iodide) is a highly versatile quaternary pyridinium salt utilized extensively as a biochemical r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N,1-trimethylpyridin-1-ium-4-amine iodide (commonly referred to as 4-(dimethylamino)-1-methylpyridinium iodide) is a highly versatile quaternary pyridinium salt utilized extensively as a biochemical reagent and a precursor for powerful organic electron donors[1],[2]. This technical guide provides an authoritative breakdown of its physicochemical properties, specifically focusing on its exact molecular weight calculation, thermodynamic solubility profile, and the causal mechanisms dictating its behavior in various solvent matrices.

Chemical Identity & Structural Mechanics

The compound consists of a methylated 4-dimethylaminopyridine (DMAP) cation paired with an iodide counterion. The delocalized positive charge across the pyridinium ring significantly influences its solvation thermodynamics, rendering it highly sensitive to the dielectric constant of the surrounding medium.

Table 1: Core Physicochemical Properties

PropertyValue
IUPAC Name N,N,1-trimethylpyridin-1-ium-4-amine iodide
Common Synonyms 4-(Dimethylamino)-1-methylpyridinium iodide
CAS Registry Number 7538-79-6
Molecular Formula C₈H₁₃IN₂
SMILES String C[N+]1=CC=C(C=C1)N(C)C.[I-]
Environmental Safety Water hazard class 1 (slightly hazardous)

Safety Note: When handling this compound, standard laboratory PPE is required. It is classified as slightly hazardous for water; undiluted product must not reach groundwater or sewage systems.

Molecular Weight Calculation & Synthesis Pathway

The exact molecular weight of N,N,1-trimethylpyridin-1-ium-4-amine iodide is 264.11 g/mol [1]. This value is derived from the sum of its constituent atomic masses:

  • Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Iodine (I): 1 atom × 126.904 g/mol = 126.904 g/mol

  • Total Molecular Weight: 96.088 + 13.104 + 28.014 + 126.904 = 264.11 g/mol

Synthesis Workflow

The compound is typically synthesized via an Sₙ2 nucleophilic substitution reaction where 4-dimethylaminopyridine (DMAP) acts as the nucleophile attacking methyl iodide (CH₃I).

Synthesis DMAP 4-Dimethylaminopyridine (DMAP) Reaction SN2 Alkylation (Acetonitrile, 24h) DMAP->Reaction MeI Methyl Iodide (CH3I) MeI->Reaction Product N,N,1-trimethylpyridin-1-ium -4-amine iodide Reaction->Product

Figure 1: Synthetic pathway of N,N,1-trimethylpyridin-1-ium-4-amine iodide via SN2 methylation.
Validated Synthesis Protocol
  • Reagent Preparation: In a sealed flask, dissolve 4-dimethylaminopyridine (1.0 equiv.) in anhydrous acetonitrile under a dry N₂ atmosphere to prevent moisture interference.

  • Alkylation: Carefully add iodomethane (3.0 equiv.) to the solution. Caution: Iodomethane is a volatile alkylating agent; perform this step in a fume hood.

  • Incubation: Stir the reaction mixture at room temperature for 24 hours.

  • Precipitation: Add an excess of diethyl ether (an anti-solvent) to the suspension to force the quantitative precipitation of the ionic product.

  • Isolation: Filter the resulting solid, wash thoroughly with cold diethyl ether, and dry under high vacuum to yield the pure iodide salt.

Solubility Profile & Thermodynamic Causality

The dissolution of N,N,1-trimethylpyridin-1-ium-4-amine iodide is governed by the thermodynamic competition between its crystal lattice energy and the solvation energy of the separated ions.

In high-dielectric solvents like water (ε ≈ 80), strong ion-dipole interactions easily overcome the lattice energy, leading to high aqueous solubility. In polar aprotic solvents like Dimethyl Sulfoxide (DMSO, ε ≈ 47) and Dimethylformamide (DMF, ε ≈ 38), the highly polarized S=O and C=O bonds effectively solvate the delocalized positive charge of the pyridinium cation, yielding moderate solubilities of 10 mg/mL and 20 mg/mL, respectively[3]. Conversely, in non-polar solvents like diethyl ether, the lack of a permanent dipole prevents ionic solvation, making it an ideal anti-solvent for crystallization.

Table 2: Empirical Solubility Profile

Solvent SystemDielectric Constant (ε)SolubilitySolvation Mechanism
Water ~80.1Highly SolubleStrong ion-dipole interactions; hydrogen bonding with I⁻.
DMF ~38.320 mg/mL[3]Cation solvation via polar C=O bond.
DMSO ~46.710 mg/mL[3]Cation solvation via polar S=O bond.
Diethyl Ether ~4.3InsolubleInsufficient dipole moment to overcome lattice energy.

Experimental Protocol: Thermodynamic Solubility Profiling

To accurately determine the solubility of this compound for assay development, the standardized shake-flask method coupled with HPLC-UV quantification is required. This system is self-validating: visual inspection confirms saturation, while chromatographic analysis ensures no degradation occurred during incubation.

Workflow Step1 1. Solid Addition (Excess Compound) Step2 2. Solvent Dispensing (Aqueous/Organic) Step1->Step2 Step3 3. Isothermal Incubation (24h at 25°C) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. Supernatant Extraction & Serial Dilution Step4->Step5 Step6 6. HPLC-UV Quantification (Standard Curve) Step5->Step6

Figure 2: Standardized shake-flask methodology for thermodynamic solubility profiling.
Step-by-Step Methodology
  • Saturation: Add an excess amount of N,N,1-trimethylpyridin-1-ium-4-amine iodide solid to 1.0 mL of the target solvent (e.g., DMSO or DMF) in a tightly sealed amber glass vial.

  • Equilibration: Incubate the vial at 25.0 ± 0.1 °C in a thermostatic shaker at 300 rpm for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid lattice and the solvated ions.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.

  • Sampling & Matrix Matching: Carefully extract an exact aliquot of the clear supernatant. Immediately dilute this aliquot into the HPLC mobile phase. Causality: Dilution prevents the compound from precipitating out of solution prior to column injection.

  • Quantification: Analyze the diluted sample via HPLC-UV (monitoring at the compound's λ_max) against a freshly prepared multi-point calibration curve.

Applications in Biochemical Assays & Synthesis

Beyond its fundamental properties, 4-(dimethylamino)-1-methylpyridinium iodide serves as a critical biochemical reagent[2]. In advanced synthetic and structural biology applications, it is utilized as a precursor to generate neutral organic super electron donors via water-assisted decarboxylation or reductive cleavage. Its precise solubility profile in polar aprotic solvents (DMSO/DMF) makes it highly suitable for stock solution preparation in high-throughput biochemical screening assays.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Application of N,N,1-Trimethylpyridin-1-ium-4-amine Iodide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Cell Viability Assays, Choline Kinase (ChoK) Inhibition, Anticholinesterase Screening Introduction & Pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Cell Viability Assays, Choline Kinase (ChoK) Inhibition, Anticholinesterase Screening

Introduction & Pharmacological Profile

N,N,1-trimethylpyridin-1-ium-4-amine iodide (commonly referred to as 4-(dimethylamino)-1-methylpyridinium iodide or 4-DMAP-MeI) is a monoquaternary pyridinium salt that serves as a potent biochemical tool in oncology and neuropharmacology [1, 2].

Mechanistically, it functions as a dual-action agent:

  • Choline Kinase (ChoK) Inhibitor: It competitively inhibits ChoK, the first enzyme in the Kennedy pathway responsible for phosphatidylcholine (PC) biosynthesis. Because ChoK is frequently overexpressed in colorectal, breast, and lung carcinomas to meet the membrane demands of rapid proliferation, its inhibition depletes intracellular phosphocholine, leading to ceramide accumulation and subsequent apoptosis [3, 5].

  • Anticholinesterase Agent: It acts as a monoquaternary inhibitor of brain cholinesterases, making it a structural model for Alzheimer's disease drug development [4].

Table 1: Physicochemical Properties & Solubility Profile
PropertyValue / Description
IUPAC Name N,N,1-trimethylpyridin-1-ium-4-amine iodide
CAS Number 7538-79-6
Molecular Formula C₈H₁₃N₂ • I
Molecular Weight 264.11 g/mol
Solubility (PBS, pH 7.2) 10 mg/mL (~37.8 mM)
Solubility (DMSO / DMF) 10 mg/mL / 20 mg/mL

Rationale for Experimental Design: The Case for Aqueous Solvents

A critical error in many cell culture protocols is the default reliance on Dimethyl Sulfoxide (DMSO) for compound reconstitution. While 4-DMAP-MeI is soluble in DMSO, we strongly recommend using Phosphate-Buffered Saline (PBS, pH 7.2) for cell culture applications.

The Causality: Quaternary pyridinium salts are highly polar and exhibit excellent aqueous solubility. By reconstituting 4-DMAP-MeI in PBS, researchers entirely bypass the need for DMSO. Even at low concentrations (0.1% - 0.5% v/v), DMSO can induce subtle phenotypic alterations, transcriptomic shifts, and baseline cytotoxicity in sensitive cancer lines like HT-29. Utilizing a purely aqueous vehicle ensures that any observed antiproliferative effects are strictly the result of ChoK inhibition, creating a more robust and self-validating experimental system [1, 3].

Protocol: Reagent Preparation

The following protocol details the preparation of a sterile 10 mM aqueous stock solution , which provides an optimal concentration for downstream serial dilutions.

Step-by-Step Methodology
  • Gravimetric Measurement: Accurately weigh 2.64 mg of N,N,1-trimethylpyridin-1-ium-4-amine iodide powder.

  • Reconstitution: Dissolve the powder in 1.0 mL of sterile PBS (pH 7.2) . Vortex gently for 30 seconds until the solution is completely clear. (Note: 2.64 mg / 264.11 g/mol = 10 µmol in 1 mL = 10 mM).

  • Sterile Filtration (Critical Step): Because the solution is aqueous and not self-sterilizing like 100% DMSO, it must be filtered to prevent microbial contamination in cell culture. Pass the solution through a 0.22 μm Polyethersulfone (PES) syringe filter . PES is mandatory due to its low protein and drug-binding characteristics.

  • Aliquoting & Storage: Monoquaternary salts can degrade upon repeated freeze-thaw cycles. Divide the filtered stock into 50 µL single-use aliquots in sterile amber microcentrifuge tubes (to protect from light) and store at -20°C .

  • Working Solution: On the day of the assay, thaw one aliquot and perform serial dilutions directly in complete culture media (e.g., McCoy's 5A for HT-29 cells).

Workflow Weigh Weigh Compound (2.64 mg) Dissolve Dissolve in PBS (1 mL, pH 7.2) Weigh->Dissolve Filter Sterile Filtration (0.22 μm PES) Dissolve->Filter Aliquot Aliquot & Store (-20°C) Filter->Aliquot Dilute Dilute in Media (0.1 - 50 μM) Aliquot->Dilute

Fig 1. Step-by-step workflow for the sterile preparation of aqueous stock and working solutions.

In Vitro Assay: HT-29 Proliferation & ChoK Inhibition

To validate the biological activity of your prepared solutions, an antiproliferation assay utilizing HT-29 colon cancer cells is recommended. HT-29 cells are highly sensitive to ChoK depletion [1, 5].

Table 2: Target Inhibition Profile of 4-DMAP-MeI
Biological Target / Cell LineAssay TypeInhibitory Concentration
Yeast Choline Kinase (ChoK) Enzymatic InhibitionIC₅₀ = 17 μM
HT-29 Colon Cancer Cells Antiproliferative (72h)IC₅₀ = 2 μM
Rat Brain Cholinesterase Enzymatic InhibitionK_d = 33 μM
Experimental Workflow
  • Cell Seeding: Seed HT-29 cells at a density of 5,000 cells/well in a 96-well plate using 100 µL of complete McCoy's 5A medium (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Treatment Application: Prepare a 2X concentration gradient of 4-DMAP-MeI in culture media (range: 0.2 μM to 100 μM). Add 100 µL of these solutions to the existing 100 µL in the wells to achieve a final treatment range of 0.1 μM to 50 μM . This range perfectly brackets the established IC₅₀ of 2 μM.

  • Self-Validating Controls:

    • Negative Control: Cells treated with an equivalent volume of PBS (vehicle).

    • Positive Control: Cells treated with Hemicholinium-3 (HC-3), a known standard ChoK inhibitor.

  • Incubation & Readout: Incubate for 72 hours. Assess cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) or an MTT reduction assay. Calculate the IC₅₀ using non-linear regression analysis.

MOA Compound 4-DMAP-MeI (ChoK Inhibitor) ChoK Choline Kinase (ChoK) Overexpressed in Tumors Compound->ChoK Inhibits (IC50 = 17 μM) Phosphocholine Phosphocholine Synthesis ChoK->Phosphocholine Catalyzes Apoptosis Apoptosis & Reduced Cell Proliferation ChoK->Apoptosis Inhibition triggers PC Phosphatidylcholine Membrane Biosynthesis Phosphocholine->PC Precursor PC->Apoptosis Depletion causes

Fig 2. Mechanism of action detailing ChoK inhibition and its downstream antiproliferative effects.

References

  • PubChem. "Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1)." National Center for Biotechnology Information. URL:[Link]

  • Campos, J., del Carmen Núñez, M., Rodríguez, V., et al. "LUMO energy of model compounds of bispyridinium compounds as an index for the inhibition of choline kinase." European Journal of Medicinal Chemistry, 36(3), 215-225 (2001). URL:[Link]

  • Jun, D., Paar, M., Binder, J., Kuca, K. "Preparation and in vitro evaluation of monoquaternary inhibitors of brain cholinesterases." Letters in Organic Chemistry, 6(6), 500-503 (2009). URL:[Link]

  • PLOS One. "Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts." PLOS One (2013). URL:[Link]

Application

Application Note: Utilizing N,N,1-trimethylpyridin-1-ium-4-amine iodide for Targeted Choline Kinase Inhibition in HT-29 Cell Viability Assays

Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Rationale In colorectal adenocarcinoma models,...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Oncology Drug Development Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Rationale

In colorectal adenocarcinoma models, particularly the HT-29 cell line , rapid proliferation is heavily dependent on the de novo synthesis of phosphatidylcholine (PC) to support cell membrane expansion. This process, known as the Kennedy pathway, is rate-limited by the enzyme Choline Kinase α (ChoKα) . Overexpression of ChoKα is a well-documented metabolic hallmark of HT-29 cells, making it a highly actionable target for antiproliferative screening[1].

N,N,1-trimethylpyridin-1-ium-4-amine iodide (also known as 4-(dimethylamino)-1-methylpyridinium iodide) is a monoquaternary pyridinium salt that acts as a competitive inhibitor of ChoKα[2][3]. By occupying the choline-binding pocket, it halts phosphocholine synthesis, subsequently arresting the Kennedy pathway. This lipid starvation triggers cell cycle arrest and apoptosis in HT-29 cells with a highly potent cellular IC₅₀ of ~2 µM[1][3].

Expert Insight: Interestingly, the cellular antiproliferative IC₅₀ (2 µM) is significantly lower than the cell-free enzymatic ChoK IC₅₀ (17 µM)[3]. This causality is driven by the compound's quaternary ammonium structure, which facilitates active intracellular and mitochondrial accumulation, effectively concentrating the drug at the site of action beyond the nominal media concentration.

Pathway Choline Choline ChoK Choline Kinase α (ChoKα) Choline->ChoK P_Choline Phosphocholine ChoK->P_Choline PC Phosphatidylcholine (Membrane Synthesis) P_Choline->PC Kennedy Pathway Proliferation HT-29 Proliferation & Survival PC->Proliferation Inhibitor N,N,1-trimethylpyridin- 1-ium-4-amine iodide Inhibitor->ChoK Competitive Inhibition (IC50 = 17 µM)

Mechanism of action: Disruption of the Kennedy pathway via ChoKα inhibition.

Compound Properties & Handling Best Practices

To ensure a self-validating and reproducible assay system, precise handling of the compound is critical.

Physicochemical Profile
PropertyValue / Description
CAS Number 7538-79-6[2]
Molecular Weight 264.11 g/mol [3]
Formula C₈H₁₃N₂ • I[3]
Primary Targets Choline Kinase (ChoK), Cholinesterase (AChE)[3]
Solubility & Storage Causality
  • Organic Solvents: Soluble in DMSO (~10 mg/mL), DMF (~20 mg/mL), and Ethanol (~5 mg/mL)[3].

  • Aqueous Buffers: Soluble in PBS (pH 7.2) up to 10 mg/mL[3].

  • Handling Rule: Never store aqueous solutions for more than 24 hours. Quaternary pyridinium salts in unbuffered or slightly alkaline aqueous environments can undergo slow hydrolytic degradation over time[3]. Always prepare fresh dilutions from frozen (-20°C) DMSO stock aliquots immediately prior to cell treatment.

Experimental Protocol: HT-29 Viability Assay

Assay Selection Rationale: When evaluating lipid metabolism inhibitors, ATP-based luminescent assays (e.g., CellTiter-Glo) are strictly preferred over tetrazolium-based assays (e.g., MTT). Tetrazolium reduction relies on mitochondrial oxidoreductases. Because ChoK inhibition stresses mitochondrial membrane integrity early in the treatment cycle, MTT readouts can prematurely decouple from actual cell death, leading to an overestimation of early cytotoxicity. ATP quantitation provides a direct, orthogonal measurement of absolute cell viability.

Workflow Day1 Day 1: Cell Seeding Seed HT-29 at 5,000 cells/well in McCoy's 5A + 10% FBS Day2 Day 2: Compound Treatment Apply 0.01 - 100 µM inhibitor (Max DMSO 0.1%) Day1->Day2 24h Incubation (37°C, 5% CO2) Day4 Day 4: Viability Assay Add CellTiter-Glo Reagent Incubate 10 min at RT Day2->Day4 72h Incubation (37°C, 5% CO2) Analysis Data Analysis Luminescence Readout & IC50 Calculation Day4->Analysis

Standard 96-well workflow for HT-29 cell viability assessment over 72 hours.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest HT-29 cells in the logarithmic growth phase (70-80% confluency).

  • Resuspend in assay media: McCoy's 5A modified medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Seed cells at a density of 5,000 cells/well in 90 µL of media into a 96-well opaque-walled tissue culture plate.

    • Causality: 5,000 cells/well ensures the cells remain in the exponential growth phase for the full 96-hour duration of the assay. Overconfluency will artificially alter metabolic rates and skew the IC₅₀.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence and recovery.

Step 2: Compound Preparation & Treatment (Day 2)

  • Thaw a 10 mM stock solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide in 100% DMSO.

  • Prepare a 10-point, 3-fold serial dilution in 100% DMSO (Concentration range: 10 mM down to 0.5 µM).

  • Perform an intermediate dilution by transferring 2 µL of the DMSO serial dilutions into 198 µL of pre-warmed assay media (1:100 dilution).

  • Add 10 µL of this intermediate dilution to the 90 µL of media already in the 96-well plate.

    • Causality: This two-step dilution ensures the final DMSO concentration in all wells is exactly 0.1% (v/v) . HT-29 cells exhibit transcriptomic shifts at DMSO concentrations >0.2%, which will confound the compound's true antiproliferative signal.

Step 3: Viability Readout (Day 5 - 72h Post-Treatment)

  • Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent (or equivalent ATP-based luminescent reagent) to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second per well).

Step 4: Data Analysis

  • Normalize raw luminescence units (RLU) to the vehicle control (0.1% DMSO = 100% viability).

  • Plot the log(inhibitor concentration) vs. normalized viability.

  • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC₅₀.

Expected Results & Troubleshooting

Benchmark Pharmacological Data

When executing this protocol correctly, your data should closely mirror the established benchmarks for this compound:

Target / AssayExpected IC₅₀ / K_dReference
HT-29 Cell Proliferation (72h) ~2 µM [1][3]
Yeast Choline Kinase (ChoK)17 µM[1][3]
Rat Brain Cholinesterase (AChE)33 µM (K_d)[3]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Right-shifted IC₅₀ (>10 µM) Compound degradation in aqueous media.Ensure intermediate media dilutions are made <15 minutes before adding to the cells. Do not reuse thawed aqueous aliquots.
High variance in vehicle control wells Edge effects (evaporation) during the 72h incubation.Fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS instead of using them for the assay.
Baseline cytotoxicity in all wells DMSO concentration exceeded 0.1%.Recalculate intermediate dilutions. Ensure the final transfer volume does not spike the DMSO >0.1% v/v.

References

  • PubChem . "Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1)". National Center for Biotechnology Information. URL:[Link]

  • Campos, J., et al. "LUMO energy of model compounds of bispyridinium compounds as an index for the inhibition of choline kinase". European Journal of Medicinal Chemistry, 36(3), 215-225 (2001). URL:[Link]

Sources

Method

Application Note: Solvent Compatibility and Assay Optimization for N,N,1-trimethylpyridin-1-ium-4-amine iodide

Introduction and Scope N,N,1-trimethylpyridin-1-ium-4-amine iodide (CAS No. 7538-79-6), widely known as 4-(dimethylamino)-1-methylpyridinium iodide, is a permanent quaternary ammonium salt utilized across diverse biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

N,N,1-trimethylpyridin-1-ium-4-amine iodide (CAS No. 7538-79-6), widely known as 4-(dimethylamino)-1-methylpyridinium iodide, is a permanent quaternary ammonium salt utilized across diverse biological and analytical applications [1]. In biological assays, it frequently serves as a biochemical reagent, a phase-transfer catalyst, and an additive for modulating protein folding [2][4]. In analytical workflows, its permanent positive charge makes it an ideal derivatization tag for enhancing the detection of trace biomolecules in mass spectrometry (MS).

However, the compound's unique physicochemical profile—a highly polar cationic center paired with a heavy, polarizable iodide counterion—demands rigorous solvent optimization. Improper solvent selection can lead to assay interference, enzyme inhibition, or severe ion suppression in MS detection. This application note provides a comprehensive, field-proven guide to solvent compatibility, detailing the causality behind solvation dynamics and providing self-validating protocols for both in vitro biological assays and LC-MS/MS workflows.

Physicochemical Profiling & Solvation Causality

The solvation behavior of N,N,1-trimethylpyridin-1-ium-4-amine iodide is governed by two primary structural features:

  • The Delocalized Cationic Pyridinium Ring: The permanent positive charge requires solvents with a high dielectric constant ( ϵ>30 ) to overcome the lattice energy of the solid salt. Water ( ϵ≈80 ) and Dimethyl Sulfoxide (DMSO, ϵ≈47 ) are exceptional hydrogen-bond acceptors/donors that stabilize the cation [3].

  • The Iodide Counterion ( I− ): While iodide facilitates high aqueous solubility, it is highly problematic in analytical assays. In negative-ion mode LC-MS, iodide dominates the total ion current, causing severe space-charge effects and ion suppression. Furthermore, in the presence of strong oxidizing agents in biological matrices, iodide can be oxidized to molecular iodine ( I2​ ), potentially cross-reacting with cysteine residues on target proteins.

Understanding these mechanisms is critical: the solvent must not only dissolve the compound but also manage the behavior of the counterion without denaturing the biological target.

Solvation Dynamics and Workflow Selection

Workflow A N,N,1-trimethylpyridin- 1-ium-4-amine iodide (Solid Stock) B Aqueous Assays (Enzymatic/Protein) A->B Biological Compatibility C Organic/MS Assays (Derivatization/LC-MS) A->C Analytical Detection D Ultrapure Water / Buffer (Primary Choice) B->D Direct Dissolution E DMSO Stock (≤1% final) (For HTS) B->E Low Solubility Intermediates F Methanol / Acetonitrile (For LC-MS) C->F Desalting/Extraction

Figure 1: Decision tree for solvent selection based on assay type.

Solvent Compatibility Matrix

To standardize experimental design, the following matrix summarizes the quantitative solubility limits and the qualitative impacts of various solvents on biological and analytical systems.

SolventSolubility LimitBiological Assay ImpactLC-MS/MS ImpactRecommendation
Ultrapure Water >100 mg/mLNeutral (Ideal for in vitro assays)Poor (Iodide causes ion suppression)Primary choice for direct enzymatic assays.
DMSO >50 mg/mLToxic at >1% v/v (Denatures proteins)Moderate (Viscous, requires dilution)Best for long-term master stocks (HTS).
Methanol ~20 mg/mLHigh toxicity / Protein precipitationExcellent (Volatile, stable spray)Preferred for analytical/MS extraction.
Acetonitrile <5 mg/mLHigh toxicity / Protein precipitationExcellent (Standard mobile phase)Use as LC mobile phase, not primary solvent.
Hexane / Ether InsolubleN/AN/AAvoid entirely.

Mechanism of Action in Biological Matrices

When introduced into an aqueous biological assay, the salt dissociates. The resulting pyridinium cation interacts with target proteins primarily through cation- π interactions and electrostatic binding, which can stabilize specific protein conformations during folding assays [4].

Mechanism S1 Solvation Matrix (Water/DMSO) S2 Ion Dissociation [C8H13N2]+ + [I]- S1->S2 Dielectric Constant > 40 S3 Protein Interaction (Cation-Pi / Electrostatic) S2->S3 Target Binding S4 Assay Readout (Folded Protein) S3->S4 Signal Transduction

Figure 2: Solvation mechanism and protein interaction pathway.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that experimental artifacts caused by solvent toxicity or counterion interference are systematically eliminated.

Protocol A: Preparation of 10 mM Master Stock for High-Throughput Screening (HTS)

Objective: Formulate a stable, concentrated stock solution that minimizes solvent toxicity when diluted into biological matrices.

  • Weighing: Accurately weigh 2.64 mg of N,N,1-trimethylpyridin-1-ium-4-amine iodide (MW = 264.11 g/mol ) into a sterile, amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Causality Note: While the compound is highly water-soluble, DMSO is strictly preferred for long-term master stocks stored at -20°C. Aqueous stocks of quaternary ammonium salts are susceptible to slow hydrolysis and microbial contamination over time.

  • Homogenization: Vortex for 30 seconds. The compound will dissolve rapidly due to the high dielectric constant of DMSO.

  • Assay Dilution: Dilute the stock 1:100 in the final assay buffer (e.g., PBS or HEPES) to achieve a 100 µM working concentration.

    • Causality Note: This 1:100 dilution ensures the final DMSO concentration is exactly 1% v/v. Exceeding 1% DMSO disrupts the hydration shell of proteins, leading to false positives via solvent-induced denaturation.

  • System Validation: Always run a vehicle control (1% DMSO in assay buffer without the compound) alongside the experimental wells. If the vehicle control deviates from the baseline baseline, the solvent matrix is interfering with the assay readout.

Protocol B: Solvent Exchange and Counterion Removal for LC-MS/MS

Objective: Remove the iodide counterion prior to mass spectrometry to prevent severe negative-mode ion suppression and source contamination.

  • Initial Solvation: Dissolve the biological sample containing the pyridinium salt in 1.0 mL of 50% Methanol / 50% Ultrapure Water.

  • Solid Phase Extraction (SPE) Conditioning: Condition a Weak Cation Exchange (WCX) SPE cartridge with 1 mL of 100% Methanol, followed by 1 mL of Ultrapure Water.

  • Sample Loading & Washing: Load the 1.0 mL sample onto the WCX cartridge. Wash with 2 mL of 100% Methanol.

    • Causality Note: The permanent positive charge of the pyridinium cation ensures it remains tightly bound to the negatively charged WCX resin. The methanol wash effectively removes the iodide counterion, neutral lipids, and unbound biological debris.

  • Elution: Elute the target compound using 1 mL of 5% Formic Acid in Methanol.

    • Causality Note: Formic acid provides a volatile counterion (formate) that replaces the displaced iodide. Formate significantly improves electrospray ionization (ESI) efficiency and leaves no residue in the MS source.

  • Reconstitution: Evaporate the eluate under a gentle stream of ultra-high-purity nitrogen gas at room temperature. Reconstitute in the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • System Validation: Inject a solvent blank and monitor the m/z 126.9 transition (Iodide) in negative ion mode. A signal reduction of >99% compared to a pre-SPE sample validates the successful removal of the counterion.

References

  • PubChem. "Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1)". National Center for Biotechnology Information. CID: 202125. Available at:[Link]

  • European Patent Office. "Procédé et agent pour le repliement de protéines" (Process and agent for protein folding). Patent No. EP2195330B1.
Application

Application Notes and Protocols for In Vitro Profiling of N,N,1-trimethylpyridin-1-ium-4-amine iodide

Introduction N,N,1-trimethylpyridin-1-ium-4-amine iodide is a quaternary ammonium pyridinium compound. While specific biological data for this molecule is not extensively documented in peer-reviewed literature, its core...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N,1-trimethylpyridin-1-ium-4-amine iodide is a quaternary ammonium pyridinium compound. While specific biological data for this molecule is not extensively documented in peer-reviewed literature, its core structure, a substituted 4-aminopyridine, provides a strong rationale for its potential bioactivity. The 4-aminopyridine (4-AP) scaffold is a well-established pharmacophore, primarily recognized for its role as a blocker of voltage-gated potassium channels (Kv).[1][2][3] Derivatives of 4-AP are actively being investigated for their therapeutic potential in neurological conditions such as multiple sclerosis.[1][2][4]

Furthermore, the pyridinium cation is a structural motif present in known inhibitors of acetylcholinesterase (AChE), an enzyme critical to neurotransmission.[5][6] Therefore, it is plausible that N,N,1-trimethylpyridin-1-ium-4-amine iodide may exhibit activity as both a potassium channel blocker and an acetylcholinesterase inhibitor.

These application notes provide detailed in vitro protocols to characterize the potential biological activities of N,N,1-trimethylpyridin-1-ium-4-amine iodide. The following assays are designed to provide a comprehensive initial profile of the compound's mechanism of action and potency, tailored for researchers in drug discovery and development.

Assessment of Potassium Channel Blockade

The primary hypothesis for the bioactivity of N,N,1-trimethylpyridin-1-ium-4-amine iodide is the blockade of voltage-gated potassium channels. This can be effectively assessed using a high-throughput fluorescent-based assay that measures potassium ion flux.

Scientific Principle

This assay utilizes a potassium-sensitive fluorescent dye that exhibits an increase in fluorescence upon binding to potassium ions (K⁺).[7] In a resting state, cells maintain a high intracellular K⁺ concentration. Upon depolarization, voltage-gated K⁺ channels open, allowing K⁺ to flow out of the cell. If a compound blocks these channels, the K⁺ efflux is inhibited. By using a K⁺ ionophore to create a controlled influx of K⁺ and measuring the subsequent change in intracellular fluorescence, the inhibitory effect of a test compound on K⁺ channels can be quantified. Modern kits often use a thallium-sensitive dye as a surrogate for potassium, coupled with a masking dye to reduce background fluorescence, providing a robust and sensitive high-throughput screening (HTS) compatible method.[8]

Experimental Workflow for Fluorescent Potassium Channel Assay

Caption: Workflow for the fluorescent potassium channel inhibition assay.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing a voltage-gated potassium channel of interest (e.g., Kv1.3)

  • Fluorescent Potassium Channel Assay Kit (e.g., FLIPR® Potassium Assay Kit or similar)

  • N,N,1-trimethylpyridin-1-ium-4-amine iodide

  • Known potassium channel blocker as a positive control (e.g., 4-Aminopyridine)

  • DMSO (cell culture grade)

  • 96-well or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide in DMSO. Perform serial dilutions to create a concentration range for IC₅₀ determination (e.g., 100 µM to 1 nM). Prepare positive and negative (vehicle) controls.

  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plate and add the dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the diluted test compounds and controls to the respective wells of the plate.

  • Assay Measurement: Place the plate in the fluorescent plate reader. Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths.

  • Stimulation and Reading: Program the reader to add a stimulus buffer (containing a high concentration of K⁺ to depolarize the cells and open the channels) to all wells simultaneously. Immediately begin kinetic fluorescence readings for a defined period (e.g., 2-5 minutes).

  • Data Analysis:

    • For each well, determine the maximum fluorescence change upon stimulation.

    • Normalize the data to the positive (100% inhibition) and negative (0% inhibition) controls.

    • Plot the percent inhibition against the log concentration of N,N,1-trimethylpyridin-1-ium-4-amine iodide.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation

The results should be summarized in a table to clearly present the potency of the test compound.

CompoundIC₅₀ (µM)
N,N,1-trimethylpyridin-1-ium-4-amine iodideValue
4-Aminopyridine (Positive Control)~50-200

A potent compound will exhibit a low IC₅₀ value, indicating that a lower concentration is required to achieve 50% inhibition of the potassium channel activity.

Acetylcholinesterase (AChE) Inhibition Assay

Given the presence of the pyridinium moiety, a common feature in some AChE inhibitors, it is prudent to evaluate the compound's effect on this enzyme.[5] The Ellman's method provides a reliable and straightforward colorimetric assay for this purpose.[9][10]

Scientific Principle

This assay measures the activity of AChE by monitoring the production of thiocholine.[10] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[9][10] An inhibitor of AChE will reduce the rate of TNB formation.

AChE Inhibition Pathway

AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine ATCh Acetylthiocholine (Substrate) ATCh->AChE Hydrolysis TNB TNB (Yellow, Abs @ 412 nm) Thiocholine->TNB + DTNB DTNB DTNB (Colorless) Inhibitor N,N,1-trimethylpyridin-1-ium-4-amine iodide Inhibitor->AChE Inhibition

Caption: Principle of the colorimetric AChE inhibition assay.

Detailed Protocol

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • N,N,1-trimethylpyridin-1-ium-4-amine iodide

  • Known AChE inhibitor as a positive control (e.g., Donepezil or BW284c51)[11]

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should be optimized for a linear reaction rate.

    • DTNB Solution: Prepare a stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a fresh solution of ATCI in deionized water just before use.

  • Compound Preparation: Prepare a stock solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide in a suitable solvent (e.g., assay buffer or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup (96-well plate):

    • Blank: 150 µL Assay Buffer.

    • Negative Control (100% Activity): 10 µL AChE solution + 140 µL Assay Buffer.

    • Positive Control: 10 µL AChE solution + 10 µL positive inhibitor + 130 µL Assay Buffer.

    • Test Compound: 10 µL AChE solution + 10 µL test compound dilution + 130 µL Assay Buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 40 µL of a pre-mixed solution of DTNB and ATCI to all wells to start the reaction.[11]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes, or as an endpoint reading after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition versus the log concentration and determine the IC₅₀ value using non-linear regression.

Expected Data and Interpretation
CompoundIC₅₀ (µM)
N,N,1-trimethylpyridin-1-ium-4-amine iodideValue
Donepezil (Positive Control)~0.01-0.1

A low IC₅₀ value indicates potent inhibition of acetylcholinesterase. This would suggest a secondary mechanism of action for the compound, which could be relevant for its overall pharmacological profile.

General Considerations and Further Steps

  • Cytotoxicity Assessment: It is crucial to perform a general cytotoxicity assay (e.g., MTT or LDH release assay) in parallel with the functional assays.[12] This ensures that the observed inhibition is not due to cell death. Quaternary ammonium compounds can exhibit cytotoxic effects, which must be considered when interpreting the data.[13][14]

  • Mechanism of Inhibition: For both targets, follow-up studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies by varying the substrate concentration.

  • Selectivity Profiling: If activity is confirmed, the compound should be tested against a panel of other related ion channels or enzymes to determine its selectivity profile.

These protocols provide a robust framework for the initial in vitro characterization of N,N,1-trimethylpyridin-1-ium-4-amine iodide. The data generated will be instrumental in understanding its pharmacological properties and guiding further drug development efforts.

References

  • Title: Acetylcholinesterase Inhibition Assays for High-Throughput Screening Source: PMC - NIH URL: [Link]

  • Title: N,N,N-Trimethylethanaminium iodide | CAS#:51-93-4 Source: Chemsrc URL: [Link]

  • Title: In Vitro Metabolism of Quaternary Ammonium Compounds and Confirmation in Human Urine by Liquid Chromatography Ion-Mobility High-Resolution Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs Source: Frontiers URL: [Link]

  • Title: In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology Source: PubMed URL: [Link]

  • Title: Standardized in vitro Protocol for Assessing Innate Immune Responses to Nucleic Acid Nanoparticles Source: Research Communities by Springer Nature URL: [Link]

  • Title: 4-amino-1-methylpyridin-1-ium iodide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Anti‐inflammatory role demonstrated both in vitro and in vivo models using non‐steroidal tetranortriterpenoid, Nimbin (N1) and its analogues (N2 and N3) that alleviate the domestication of alternative medicine Source: ResearchGate URL: [Link]

  • Title: Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds Source: MDPI URL: [Link]

  • Title: Inhibition of Acetylcholinesterase by three New Pyridinium Compounds and their Effect on Phosphonylation of the Enzyme Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) Source: RSC Publishing URL: [Link]

  • Title: A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity Source: PMC - NIH URL: [Link]

  • Title: In Vitro Methods for Assessing Nanoparticle Toxicity Source: PMC - NIH URL: [Link]

  • Title: In vitro assays for developmental neurotoxicity Source: OECD URL: [Link]

  • Title: 1-Methyl-4-thiocarbamoylpyridin-1-ium iodide Source: ResearchGate URL: [Link]

  • Title: New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation Source: ResearchGate URL: [Link]

  • Title: Neuroprotective Properties of 4-Aminopyridine Source: Neurology Neuroimmunology & Neuroinflammation URL: [Link]

  • Title: Acid-base equilibrium of 4-aminopyridine derivatives. Source: ResearchGate URL: [Link]

  • Title: Discovering potassium channel blockers from synthetic compound database by using structure-based virtual screening in conjunction with electrophysiological assay Source: PubMed URL: [Link]

  • Title: In-vitro evaluation of biocompatibility of nanomedicines intented - for IV route: focus on cytotoxicity and hemocompatibility tests. Source: ORBi URL: [Link]

  • Title: Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels Source: MDPI URL: [Link]

  • Title: Activity Assay Source: Protocols.io URL: [Link]

  • Title: Potassium Channel Assays | K⁺ Indicators Source: ION Biosciences URL: [Link]

  • Title: High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR Source: YouTube URL: [Link]

  • Title: A sensitive in vitro functional assay to detect K(+)-channel-dependent vasodilators Source: PubMed URL: [Link]

Sources

Method

Application Note: Best Practices for Handling and Assay Integration of N,N,1-trimethylpyridin-1-ium-4-amine iodide

Executive Summary N,N,1-trimethylpyridin-1-ium-4-amine iodide (also widely known as 4-(dimethylamino)-1-methylpyridinium iodide) is a monoquaternary pyridinium salt utilized extensively in biochemical research and oncolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N,1-trimethylpyridin-1-ium-4-amine iodide (also widely known as 4-(dimethylamino)-1-methylpyridinium iodide) is a monoquaternary pyridinium salt utilized extensively in biochemical research and oncology drug development[1]. It exhibits potent anticholinesterase properties and acts as a targeted inhibitor of yeast and human choline kinase (ChoK)[2]. Because ChoK overexpression is a critical driver of membrane biogenesis in various malignancies, this compound demonstrates significant antiproliferative activity, particularly against HT-29 colon cancer cell lines[1].

This application note provides comprehensive, field-proven protocols for the storage, handling, and experimental application of this compound to ensure maximum reproducibility, safety, and scientific integrity.

Physicochemical Properties & Biological Activity

To design robust experiments, researchers must account for the compound's solubility limits and specific target affinities. The quantitative data is summarized below.

Table 1: Physicochemical Properties & Storage Specifications

PropertyValue / Specification
Chemical Name N,N,1-trimethylpyridin-1-ium-4-amine iodide
CAS Number 7538-79-6
Molecular Formula C8H13N2 • I
Molecular Weight 264.11 g/mol
Appearance Crystalline solid
Solubility (Organic) DMF (20 mg/mL), DMSO (10 mg/mL), Ethanol (5 mg/mL)
Solubility (Aqueous) PBS, pH 7.2 (10 mg/mL)
Storage Conditions -20°C, protect from light, store under inert atmosphere
Shelf Life (Solid) ≥ 4 years (under recommended storage)

Table 2: Quantitative Biological Activity

Target / AssayActivity MetricValueCausality / Implication
Choline Kinase (ChoK) IC5017 µMDisrupts phosphocholine synthesis, starving cells of structural lipids.
HT-29 Colon Cancer Cells IC502 µMHalts cellular proliferation due to targeted metabolic disruption.
Rat Brain Cholinesterase Kd33 µMCompetitively binds the active site, blocking acetylcholine breakdown.

Mechanistic Overview: ChoK Inhibition Pathway

The antiproliferative efficacy of 3 is primarily driven by its structural mimicry of choline. By competitively binding to Choline Kinase (ChoK), it prevents the ATP-dependent phosphorylation of choline into phosphocholine[2]. Phosphocholine is the obligate precursor for phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. By bottlenecking PC synthesis, the inhibitor triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells (e.g., HT-29 cells) that rely on continuous membrane biogenesis.

Pathway Choline Choline ChoK Choline Kinase (ChoK) Choline->ChoK ATP ATP ATP->ChoK P_Choline Phosphocholine ChoK->P_Choline Phosphorylation PC Phosphatidylcholine (PC) P_Choline->PC Lipid Synthesis Proliferation Cancer Cell Proliferation (e.g., HT-29 Cells) PC->Proliferation Membrane Biogenesis Inhibitor N,N,1-trimethylpyridin- 1-ium-4-amine iodide Inhibitor->ChoK Competitive Inhibition (IC50 = 17 µM)

Mechanism of ChoK inhibition by N,N,1-trimethylpyridin-1-ium-4-amine iodide blocking cancer proliferation.

Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that potential artifacts (e.g., solvent toxicity, compound degradation) are controlled for and mitigated.

Protocol A: Preparation of Stock and Working Solutions

Expert Insight: Iodide salts are prone to photo-oxidation and hygroscopic degradation. Oxidation of the iodide anion (I⁻) to iodine (I₂) will turn the solution yellow/brown and fundamentally alter the compound's electrochemical properties and target binding affinity.

Step-by-Step Methodology:

  • Equilibration: Remove the crystalline solid from -20°C storage and allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Solvent Purging: Select DMSO or DMF as the primary solvent. Prior to dissolution, purge the solvent with an inert gas (Nitrogen or Argon) for 5-10 minutes[4]. Causality: Displacing dissolved oxygen prevents the premature oxidation of the iodide salt.

  • Stock Preparation: Dissolve the solid to create a 10 mg/mL (DMSO) or 20 mg/mL (DMF) stock solution. Vortex gently until fully dissolved.

  • Aliquot & Storage: Divide the stock into single-use aliquots in amber or foil-wrapped microcentrifuge tubes to protect from light. Store at -80°C.

  • Aqueous Working Solutions: Dilute the stock into PBS (pH 7.2) or cell culture media immediately prior to the assay. Critical Rule: Do not store aqueous solutions for more than 24 hours[4]. The monoquaternary pyridinium structure is susceptible to slow hydrolysis in aqueous environments, which drastically reduces its inhibitory potency.

Protocol B: In Vitro Choline Kinase (ChoK) Inhibition Assay

This radiometric assay measures the direct enzymatic inhibition of ChoK.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant ChoK in assay buffer (100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT).

  • Compound Titration: Prepare a 10-point serial dilution of N,N,1-trimethylpyridin-1-ium-4-amine iodide (ranging from 0.1 µM to 500 µM) in assay buffer. Ensure the final DMSO concentration remains constant across all wells (≤1%) to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 10 µL of the compound to 20 µL of the enzyme mix. Incubate at 37°C for 15 minutes to allow steady-state binding. Initiate the reaction by adding 20 µL of a substrate mix containing 2 mM ATP and 1 mM [¹⁴C]-Choline (specific activity: 50 mCi/mmol).

  • Quenching & Separation: After 30 minutes, quench the reaction by adding 50 µL of ice-cold trichloroacetic acid (TCA, 10% v/v). Separate the unreacted [¹⁴C]-Choline from the product ([¹⁴C]-Phosphocholine) using strong cation-exchange chromatography (e.g., Dowex 50W-X8 columns).

  • Quantification: Elute the [¹⁴C]-Phosphocholine fraction into scintillation vials, add scintillation fluid, and quantify using a liquid scintillation counter.

  • Self-Validation: Run a parallel positive control using Hemicholinium-3 (a standard ChoK inhibitor). If the IC50 of Hemicholinium-3 deviates from literature norms, the assay conditions (e.g., ATP concentration) must be recalibrated.

Protocol C: HT-29 Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colon cancer cells in a 96-well plate at a density of 5,000 cells/well in McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with fresh media containing N,N,1-trimethylpyridin-1-ium-4-amine iodide at concentrations bracketing the expected IC50 of 2 µM (e.g., 0.5 µM to 10 µM)[2].

  • Vehicle Control: Include a vehicle control well containing the exact equivalent concentration of DMSO used in the highest treatment dose (must be <0.1% v/v). Causality: This proves that any observed antiproliferative effect is strictly due to the compound and not solvent toxicity.

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Safety, Handling, and Disposal

  • Hazard Profile: The compound possesses anticholinesterase activity, meaning it has neurotoxic potential upon systemic exposure[4]. It is a severe irritant to mucous membranes.

  • PPE Requirements: Always handle the raw powder inside a certified Class II biological safety cabinet or chemical fume hood. Wear nitrile gloves, a fastened lab coat, and chemical safety goggles.

  • Disposal: Do not flush aqueous solutions down the sink. Collect all solid and liquid waste (including TCA-quenched assay plates) in clearly labeled hazardous chemical waste containers. Dispose of in accordance with institutional Environmental Health and Safety (EHS) regulations.

References

  • Cayman Chemical. "4-(Dimethylamino)-1-methylpyridinium (iodide) Product Information." Cayman Chemical Company.
  • Tebubio. "4-(Dimethylamino)-1-methylpyridinium (iodide) - 10 mg Datasheet." Tebubio Life Sciences.
  • MedChemExpress. "4-(Dimethylamino)-1-methylpyridinium iodide | Biochemical Reagent." MedChemExpress.

Sources

Application

Formulation of N,N,1-trimethylpyridin-1-ium-4-amine iodide in DMSO and PBS for Preclinical Research

An Application Note and Protocol for the Scientific Community Abstract This document provides a comprehensive guide for the formulation of N,N,1-trimethylpyridin-1-ium-4-amine iodide, a quaternary ammonium salt, for use...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scientific Community

Abstract

This document provides a comprehensive guide for the formulation of N,N,1-trimethylpyridin-1-ium-4-amine iodide, a quaternary ammonium salt, for use in biological and preclinical research. We detail a robust, two-step methodology involving the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) followed by dilution into an aqueous Phosphate-Buffered Saline (PBS) system to generate physiologically compatible working solutions. The protocols herein are designed to ensure compound stability, maximize solubility, and maintain the integrity of downstream biological assays by controlling final solvent concentrations. This guide addresses the underlying chemical principles, provides step-by-step instructions, and offers quality control and troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

N,N,1-trimethylpyridin-1-ium-4-amine iodide is a quaternary ammonium salt, a class of compounds often investigated in various biochemical contexts.[1] Its structure is derived from the quaternization of 4-Dimethylaminopyridine (DMAP) with methyl iodide.[2] Accurate and reproducible in vitro and in vivo studies hinge on the correct preparation of the test compound. The primary challenge in formulating many organic compounds for biological assays is their limited aqueous solubility.[3] A common and effective strategy is to first dissolve the compound in a strong, water-miscible organic solvent, like DMSO, to create a concentrated stock solution. This stock is then diluted into an aqueous buffer, such as PBS, to the final desired concentration for the experiment.

1.1. Rationale for Solvent Selection

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an ideal choice for creating high-concentration stock solutions.[4] Using a concentrated stock minimizes the volume of organic solvent introduced into the final aqueous assay medium.

  • Phosphate-Buffered Saline (PBS): PBS is a water-based salt solution that is isotonic and non-toxic to most cells.[5] It provides a stable pH environment around 7.4, which is crucial for maintaining the physiological integrity of cells and biomolecules in many experimental setups.[5][6]

1.2. Critical Formulation Considerations

  • DMSO Cytotoxicity: While an excellent solvent, DMSO can be toxic to cells at higher concentrations, typically above 0.5-1.0%. It is imperative to limit the final concentration of DMSO in any cell-based assay to a level that does not impact cell viability or experimental outcomes. A vehicle control (media with the same final DMSO concentration) must always be included.[4]

  • Aqueous Precipitation: A significant challenge is the potential for the compound to precipitate when the DMSO stock is diluted into the aqueous PBS.[7] This occurs because the compound's solubility in the final PBS/DMSO mixture is much lower than in 100% DMSO. This protocol employs a stepwise dilution strategy to mitigate this risk.

  • Compound Stability: As an iodide salt, the stability of N,N,1-trimethylpyridin-1-ium-4-amine iodide in solution is a key consideration. Iodide ions can be susceptible to oxidation, a process that can be influenced by factors like light, pH, and temperature.[8][9] Therefore, proper storage and handling are critical to ensure the integrity of the compound throughout the experimental timeline.

Materials and Reagents

  • N,N,1-trimethylpyridin-1-ium-4-amine iodide (Molecular Weight: 264.11 g/mol )[10]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.7%

  • Sodium Chloride (NaCl)

  • Potassium Chloride (KCl)

  • Disodium Phosphate (Na₂HPO₄)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Distilled or Deionized Water (ddH₂O)

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sonicator water bath (optional)

Experimental Protocols

Protocol 1: Preparation of 1 L of 1X Phosphate-Buffered Saline (PBS), pH 7.4

This standard protocol yields a PBS solution with final concentrations of 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, and 1.8 mM KH₂PO₄.[11]

  • Add approximately 800 mL of ddH₂O to a sterile beaker or flask.

  • Add the following salts to the water and stir until fully dissolved:

    • Sodium Chloride (NaCl): 8.0 g

    • Potassium Chloride (KCl): 0.2 g

    • Disodium Phosphate (Na₂HPO₄): 1.44 g

    • Potassium Phosphate Monobasic (KH₂PO₄): 0.24 g

  • Adjust the pH of the solution to 7.4 using HCl.

  • Add ddH₂O to bring the final volume to 1 L.

  • Sterilize the solution by autoclaving for 20 minutes at 121°C on a liquid cycle.

  • Store the sterile 1X PBS at room temperature.[12]

Protocol 2: Preparation of a 100 mM Stock Solution in 100% DMSO

This protocol describes the preparation of a high-concentration primary stock solution. All steps should be performed in a chemical fume hood.

  • Calculation: To prepare 1 mL of a 100 mM stock solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide (MW = 264.11 g/mol ), calculate the required mass: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol ) Mass (mg) = 100 mmol/L × 0.001 L × 264.11 g/mol × 1000 mg/g = 26.41 mg

  • Weighing: Using a calibrated analytical balance, accurately weigh 26.41 mg of the compound and transfer it into a sterile amber glass vial or microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex gently until the compound is completely dissolved.[4] If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[4] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Diagram: Formulation Workflow

G cluster_prep Preparation Phase cluster_use Application Phase solid N,N,1-trimethylpyridin-1-ium-4-amine iodide (Solid) weigh 1. Accurately Weigh Compound solid->weigh dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 100 mM Stock Solution dissolve->stock aliquot 3. Aliquot & Store at -20°C/-80°C stock->aliquot dilute 4. Prepare Intermediate Dilutions aliquot->dilute formulate 5. Formulate Final Working Solution in 1X PBS dilute->formulate working_sol Working Solution (e.g., 10 µM in PBS + <0.1% DMSO) formulate->working_sol assay 6. Use in Biological Assay working_sol->assay

Caption: Workflow for preparing N,N,1-trimethylpyridin-1-ium-4-amine iodide solutions.

Protocol 3: Preparation of a 10 µM Working Solution in PBS

This protocol details the serial dilution from the 100 mM DMSO stock to a final working concentration suitable for many cell-based assays. This method ensures the final DMSO concentration remains low (0.01%).

  • Intermediate Dilution (1 mM):

    • Thaw one aliquot of the 100 mM DMSO stock solution.

    • In a sterile tube, add 990 µL of 100% DMSO.

    • Add 10 µL of the 100 mM stock solution to the tube.

    • Vortex thoroughly. This creates a 1 mM intermediate stock in 100% DMSO.

  • Final Working Solution (10 µM):

    • Dispense 999 µL of sterile 1X PBS (prepared in Protocol 1) into a new sterile tube.

    • Add 1 µL of the 1 mM intermediate stock to the PBS.

    • Immediately vortex the solution to ensure rapid and complete mixing, which helps prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of sterile 1X PBS (a 1:1000 dilution). This control will have the same final DMSO concentration (0.1%) as the test solution.

  • Usage: Use the freshly prepared working solution and vehicle control immediately in your experiment for best results. Do not store dilute aqueous solutions for extended periods.

Diagram: Serial Dilution Principle

G cluster_stock High-Concentration Stock cluster_intermediate Intermediate Stock cluster_working Final Working Solution stock 100 mM Stock in 100% DMSO intermediate 1 mM Stock in 100% DMSO stock->intermediate 1:100 Dilution (in DMSO) working 10 µM Solution in 1X PBS (Final DMSO = 0.01%) intermediate->working 1:100 Dilution (in 1X PBS)

Caption: Serial dilution strategy to minimize final DMSO concentration.

Summary of Formulation Parameters

ParameterValue / RecommendationSource
Compound Name N,N,1-trimethylpyridin-1-ium-4-amine iodide[10]
Molecular Weight 264.11 g/mol [10]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[4]
Aqueous Buffer 1X Phosphate-Buffered Saline (PBS), pH 7.4[5]
Recommended Stock Conc. 10-100 mM in 100% DMSON/A
Stock Solution Storage Aliquot and store at -20°C or -80°C; protect from light.
Max. Final DMSO in Assay < 0.5% (always verify for your specific assay)[4]
Working Solution Stability Prepare fresh before each experiment.[8]

Troubleshooting

ProblemPossible Cause(s)Recommended Solution
Compound will not dissolve in DMSO. Insufficient mixing or compound has low solubility even in DMSO.Gently warm the solution to 37°C. Use a bath sonicator for 10-15 minutes. If it still doesn't dissolve, a lower stock concentration may be necessary.[4]
Precipitate forms when diluting stock in PBS. The compound's solubility limit in the aqueous buffer has been exceeded. The dilution was performed too quickly.Ensure vigorous mixing (vortexing) immediately upon adding the DMSO stock to PBS. Perform the dilution in a stepwise manner. Prepare a more dilute intermediate stock before the final dilution into PBS.[7]
Variability in experimental results. Degradation of the compound in stock or working solutions. Repeated freeze-thaw cycles of the stock solution.Aliquot the primary stock solution to avoid freeze-thaw cycles.[4] Prepare fresh working solutions immediately before each experiment. Confirm the stability of the iodide salt under your specific experimental conditions.[8]

References

  • Deschner, J., Choczynski, J. M., Wong, C. Y., Hayes, K. L., Crisci, R. R., Lasher, E. M., Dragonette, J., & Cardenas, A. J. P. (2017). 1,4-Dimethylpyridinium iodide.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved March 20, 2026, from [Link]

  • Chemsrc. (2025). N,N,N-Trimethylanilinium iodide. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Capracotta, M. D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • Kuhn, N., Abu-Salem, Q., Gädt, T., Reit, S., & Steimann, M. (2007). Trimethyl(4-iodophenyl)ammonium iodide, a hypervalent compound of iodine.
  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved March 20, 2026, from [Link]

  • World Health Organization. (n.d.). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Retrieved March 20, 2026, from [Link]

  • Mannam, S., De, R., & Ramana, M. M. V. (2013). 4-(Dimethylamino)
  • Herath, H. M. P. N., et al. (2020). Iodine in commercial edible iodized salts and assessment of iodine exposure in Sri Lanka. BMC Nutrition.
  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved March 20, 2026, from [Link]

  • Asadpour, L., & Mahdinia, M. (2020).
  • Wikipedia. (n.d.). Phosphate-buffered saline. Retrieved March 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Pyridinium Iodide Precipitation in DMSO

Welcome to the Technical Support Center for handling complex quaternary ammonium salts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for managing the so...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling complex quaternary ammonium salts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for managing the solubility of N,N,1-trimethylpyridin-1-ium-4-amine iodide in Dimethyl Sulfoxide (DMSO).

Core Principles: Solvation Dynamics of Pyridinium Salts

To troubleshoot precipitation, one must first understand the physical chemistry of the solvent-solute system. N,N,1-trimethylpyridin-1-ium-4-amine iodide is a highly polar, permanently charged organic salt.

DMSO is a polar aprotic solvent. Its highly polarized S=O bond acts as an excellent hydrogen-bond acceptor, efficiently solvating the delocalized positive charge of the bulky pyridinium cation. However, because DMSO cannot donate hydrogen bonds, it solvates the iodide anion poorly. The salt dissolves primarily due to the overwhelming solvation of the cation.

The fundamental cause of precipitation in this system is almost always solvent hydration . DMSO is extremely hygroscopic[1]. When atmospheric water enters the solution, two critical mechanistic shifts occur:

  • Cavity Disruption: Water alters the macroscopic structure of the solvent. At 33% water by weight, DMSO forms a highly structured, viscous network (a 1:2 molar ratio of DMSO to H₂O)[1]. This rigid matrix cannot easily form the large thermodynamic "cavities" required to accommodate the bulky N,N,1-trimethylpyridin-1-ium cation[1].

  • Ion Pairing: While water effectively hydrates the iodide anion, the expulsion of the hydrophobic methyl groups of the pyridinium cation from the structured DMSO-water network drives strong ion-pairing, forcing the salt to crash out of solution.

Troubleshooting FAQs

Q1: Why did my N,N,1-trimethylpyridin-1-ium-4-amine iodide stock precipitate overnight at room temperature? A: This is driven by atmospheric moisture absorption combined with Ostwald's Rule of Stages[1]. Amorphous compounds initially dissolve easily in pure DMSO, creating a supersaturated solution. As the solvent absorbs ambient moisture, the dielectric environment shifts. According to Ostwald's Rule, the compound transitions from a high-entropy amorphous state to a lower-entropy, highly stable crystalline polymorph. This causes the salt to spontaneously precipitate, even without a drop in temperature[1].

Q2: My stock solution froze in the -20°C freezer, and a stubborn precipitate remains after thawing. What happened? A: Pure anhydrous DMSO freezes at 18.5°C, but water absorption drastically depresses this freezing point[1]. During repeated freeze-thaw cycles, the kinetic conditions promote localized supersaturation. The previously dissolved salt crystallizes into a lower-energy, higher-melting-point polymorph that is inherently less soluble in DMSO[1]. This freeze-thaw-induced crystallization is the leading cause of false negatives in high-throughput screening assays[2].

Q3: How can I recover my precipitated sample without degrading the compound? A: Recovery requires overcoming the lattice energy of the newly formed crystals through kinetic input. Gently warm the sealed tube in a 37°C water bath for 5–10 minutes, followed by 10–15 minutes in an ultrasonic bath[3]. If the compound remains insoluble, the water content in the DMSO matrix is likely too high. In severe cases, you must lyophilize (cryodesiccate) the sample to completely remove the hydrated solvent before reconstituting it in fresh, anhydrous DMSO[4].

Q4: Does the iodide counterion contribute to this instability? A: Yes. Differential solvation plays a major role. Furthermore, pyridinium iodide salts can be sensitive to photo-oxidation[5]. If the solution turns a deep yellow or brown alongside precipitation, the iodide may be oxidizing to iodine (I₂), which alters the ionic strength of the solution. Always protect these stocks from light.

Data Presentation

Table 1: Effects of Water Absorption on DMSO Properties

Quantitative data illustrating how hydration degrades DMSO's solvation capacity[1].

Water Content (% by weight)DMSO:H₂O Molar RatioFreezing Point (°C)Solvation Capacity for Bulky Cations
0% (Anhydrous) 1 : 018.5°COptimal (High cavity formation)
10% ~1 : 0.50°C to 5°CReduced (Supersaturation risk)
33% (Max Hydration) 1 : 2-73.0°CPoor (Highly structured/viscous network)
Table 2: Troubleshooting Matrix for Pyridinium Salts in DMSO
SymptomPrimary CauseImmediate ActionPrevention Strategy
White/Clear Crystalline Precipitate Freeze-thaw crystallization or water absorptionWarm to 37°C and sonicate[3]Aliquot into single-use tubes to avoid freeze-thaw[2].
Yellow/Brown Discoloration Photo-oxidation of Iodide to I₂Discard if assay is redox-sensitiveStore in amber vials at -20°C; purge with Argon[5].
Precipitate post-thawing (won't dissolve) High water content (>10%)Cryodesiccate and reconstitute[4]Use acoustic hydration auditing[6]; store in desiccator.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions (Self-Validating)

This protocol ensures the creation of a moisture-free stock and includes an acoustic/visual validation loop to guarantee solubility.

  • Equilibration: Remove the solid N,N,1-trimethylpyridin-1-ium-4-amine iodide from cold storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation[3].

  • Solvent Addition: Weigh the required mass into a sterile, light-protected (amber) tube. Add the calculated volume of freshly opened, anhydrous molecular-biology grade DMSO (≥99.9%)[7].

  • Agitation: Vortex vigorously for 1–2 minutes. Do not use heat during initial dissolution.

  • Validation Step 1 (Visual): Hold the tube against a strong light source. The solution must be completely transparent with no light-scattering micro-particulates.

  • Validation Step 2 (Acoustic Auditing): If available, utilize an acoustic liquid handler to measure the water content of the DMSO solution non-destructively. Ensure the hydration level is <1% by volume[6].

  • Storage: Immediately aliquot the validated solution into single-use vials, purge the headspace with dry Argon or Nitrogen, and store at -20°C[2].

Protocol 2: Resolubilization & Recovery Workflow

Use this workflow to recover precipitated samples without degrading the pyridinium core.

  • Thermal Input: Place the sealed vial containing the precipitated sample into a 37°C water bath for exactly 10 minutes. Do not exceed 40°C to prevent side reactions[3].

  • Kinetic Input: Transfer the vial to an ultrasonic bath and sonicate for 10–15 minutes. The cavitation forces will help break the lattice energy of the lower-entropy polymorphs[3].

  • Validation Step (Centrifugation Check): To verify complete resolubilization, centrifuge the tube at 10,000 x g for 2 minutes. Inspect the very tip of the conical tube. If a microscopic pellet remains, the compound is not fully dissolved[8].

  • Remediation: If a pellet is present, the DMSO is likely too hydrated. Lyophilize the sample to dryness[4] and restart from Protocol 1 using fresh anhydrous DMSO.

Workflow Visualization

TroubleshootingWorkflow Start Anhydrous DMSO Stock Solution Moisture Atmospheric Moisture Absorption Start->Moisture Air Exposure FreezeThaw Freeze-Thaw Cycles (-20°C) Start->FreezeThaw Storage Network DMSO-H2O Network Formation Moisture->Network Precipitation Iodide Salt Precipitation Network->Precipitation Cavity Disruption Crystallization Thermodynamic Crystallization FreezeThaw->Crystallization Ostwald's Rule Crystallization->Precipitation Recovery Warming (37°C) & Sonication Precipitation->Recovery Remediation Success Resolubilized Compound Recovery->Success Kinetic Input

Causal pathway of DMSO hydration, freeze-thaw induced precipitation, and sample recovery.

Sources

Optimization

Technical Support Center: Optimizing N,N,1-trimethylpyridin-1-ium-4-amine iodide Concentration for IC50 Determination

Welcome to the technical support center for the effective use of N,N,1-trimethylpyridin-1-ium-4-amine iodide in your research. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective use of N,N,1-trimethylpyridin-1-ium-4-amine iodide in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing its concentration for accurate and reproducible IC50 determination. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity and validity of your results.

Introduction: Understanding N,N,1-trimethylpyridin-1-ium-4-amine iodide

N,N,1-trimethylpyridin-1-ium-4-amine iodide, a quaternary ammonium salt, is a versatile biochemical reagent. Its structure, featuring a positively charged pyridinium core and an iodide counter-ion, dictates its chemical behavior and potential interactions within biological assays.[1] While its specific biological targets are diverse and depend on the research context, it's crucial to recognize how its inherent properties can influence experimental outcomes. This guide will equip you with the knowledge to anticipate and troubleshoot potential challenges, ensuring your IC50 values are both accurate and meaningful.

Frequently Asked Questions (FAQs)

Q1: What is the first crucial step before starting my IC50 experiment with N,N,1-trimethylpyridin-1-ium-4-amine iodide?

A1: The most critical initial step is to perform a "range-finding" experiment. An IC50 value is only meaningful if it falls within the tested concentration range. A broad initial screen, for example, from 10 micromolar (µM) down to 10 nanomolar (nM), will help you identify the approximate potency of the compound in your specific assay system.[2] This preliminary experiment prevents wasting resources on definitive assays with an inappropriate concentration range.

Q2: How should I prepare my stock solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide?

A2: Given that the solubility of related compounds can be low in aqueous solutions, preparing a high-concentration stock in an organic solvent like dimethyl sulfoxide (DMSO) is recommended.[3][4] A common practice is to create a 10 mM stock solution in 100% DMSO. This stock can then be serially diluted in your assay buffer to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in your assay wells is consistent across all conditions and typically does not exceed 0.5% to avoid solvent-induced artifacts.[5]

Q3: My dose-response curve doesn't look sigmoidal (S-shaped). What could be the issue?

A3: A non-sigmoidal curve often indicates that the tested concentration range is not optimal. If the curve is linear and descending, you may have only captured the steep part of the curve, and you need to test lower concentrations to see the bottom plateau. Conversely, if the curve is flat, the concentrations tested may be too high or too low to elicit a response. Always aim for a curve that shows a clear upper and lower plateau, representing the maximal and minimal response.

Q4: I'm observing cell viability values greater than 100% at low concentrations of the compound. Is this normal?

A4: This phenomenon, known as hormesis, can sometimes occur. It's a biphasic dose-response where low doses of a substance can have a stimulatory effect, while high doses are inhibitory. If you observe this, it's important to include these data points in your analysis as they are part of the compound's biological profile. However, if the viability is consistently and significantly above 100% across multiple replicates, it could also indicate an artifact, such as interference with the assay chemistry.[4]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Assay Medium

Symptoms:

  • Visible precipitate in the wells of your assay plate, especially at higher concentrations.

  • Inconsistent or non-reproducible results between replicate wells.

Root Cause Analysis & Solution:

Quaternary ammonium salts can sometimes have limited solubility in physiological buffers, especially when diluted from a high-concentration DMSO stock.[6]

  • Solution Workflow:

    • Lower the Stock Concentration: Prepare a lower concentration DMSO stock (e.g., 1 mM) and adjust your dilution scheme accordingly.

    • Pre-dilution in Buffer: Perform an intermediate dilution of your DMSO stock in the assay medium before the final dilution in the plate.

    • Vortexing: Ensure thorough mixing by vortexing after each dilution step.

    • Solubility Test: Before your main experiment, perform a simple solubility test by preparing your highest desired concentration in the assay medium and visually inspecting for precipitation over the planned incubation time.

Issue 2: Assay Interference from the Iodide Ion

Symptoms:

  • Unexpectedly high or low readings in fluorescence-based assays.

  • Drifting baseline or inconsistent negative controls.

Root Cause Analysis & Solution:

The iodide ion (I⁻) is a known quencher or, in some cases, a promoter of fluorescence.[7][8] This can significantly interfere with assays that rely on fluorescent readouts (e.g., FRET, fluorescence intensity).

  • Solution Workflow:

    • Control for Iodide: In a cell-free version of your assay, test the effect of potassium iodide (KI) at concentrations equivalent to those of your test compound. This will help you determine if the iodide ion itself is affecting the fluorescence.

    • Change Assay Readout: If significant interference is observed, consider switching to an alternative, non-fluorescence-based assay, such as an absorbance-based method (e.g., MTT, XTT) or a luminescence-based assay.

    • Consult Fluorophore Specifications: Review the technical details of your fluorescent probe to see if iodide is a known quencher.

Issue 3: Inaccurate Results in Tetrazolium-Based Viability Assays (MTT, XTT)

Symptoms:

  • IC50 values are not reproducible.

  • Lower than expected absorbance values, even at concentrations where cells appear healthy under a microscope.

Root Cause Analysis & Solution:

Some compounds can interfere with the chemistry of tetrazolium-based assays. This can happen in two ways:

  • Direct Reduction of the Tetrazolium Salt: The compound itself may chemically reduce the tetrazolium salt, leading to a false-positive signal of cell viability.

  • Destabilization of Formazan: The compound may interact with and degrade the colored formazan product, leading to a false-negative signal.

  • Solution Workflow:

    • Cell-Free Control: Incubate your highest concentration of N,N,1-trimethylpyridin-1-ium-4-amine iodide with the assay reagents in the absence of cells. A color change indicates direct reduction of the tetrazolium salt.

    • Formazan Stability Test: First, generate the formazan product in cells. Then, lyse the cells (if using MTT) and add your compound to the formazan-containing solution. A decrease in absorbance over time suggests formazan destabilization.

    • Switch to an Alternative Assay: If interference is confirmed, use a non-tetrazolium-based assay for cell viability, such as a resazurin-based assay or a method that measures ATP content (e.g., CellTiter-Glo®).

Experimental Protocols

Protocol 1: Preparation of Serial Dilutions

This protocol describes the preparation of a 10-point, 3-fold serial dilution for an initial range-finding experiment.

Materials:

  • 10 mM stock solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide in DMSO.

  • Assay medium (e.g., DMEM with 10% FBS).

  • 96-well dilution plate.

  • Calibrated pipettes.

Procedure:

  • Label a 96-well plate for your dilutions.

  • Add 200 µL of assay medium to wells A2 through A10.

  • Prepare your starting concentration (e.g., 10 µM) in well A1. For a final assay concentration of 10 µM in a 100 µL final volume with a 2x working solution, you would prepare a 20 µM solution.

  • Perform a 3-fold serial dilution by transferring 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.

  • Continue this serial transfer from well A2 to A3, and so on, until well A10. Discard 100 µL from well A10.

  • This plate now contains your 2x working solutions.

Data Summary: Example Dilution Series
WellConcentration (2x)Final Concentration (1x)
A120 µM10 µM
A26.67 µM3.33 µM
A32.22 µM1.11 µM
A40.74 µM0.37 µM
A50.25 µM0.12 µM
A682.3 nM41.2 nM
A727.4 nM13.7 nM
A89.1 nM4.6 nM
A93.0 nM1.5 nM
A101.0 nM0.5 nM

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent IC50 Results solubility Check for Precipitation start->solubility assay_interference Suspect Assay Interference start->assay_interference range_finding Review Dose-Response Curve Shape start->range_finding solubility_yes Precipitate Observed solubility->solubility_yes Yes solubility_no No Precipitate solubility->solubility_no No assay_type Fluorescence or Absorbance Assay? assay_interference->assay_type curve_shape Non-Sigmoidal Curve? range_finding->curve_shape solubility_solution Optimize Solubilization Protocol (e.g., lower stock concentration) solubility_yes->solubility_solution fluorescence_assay Fluorescence-Based assay_type->fluorescence_assay Fluorescence absorbance_assay Absorbance-Based assay_type->absorbance_assay Absorbance curve_solution Perform New Range-Finding Experiment curve_shape->curve_solution Yes iodide_check Test for Iodide Quenching fluorescence_assay->iodide_check formazan_check Test for Formazan Degradation absorbance_assay->formazan_check

Caption: Troubleshooting decision tree for inconsistent IC50 results.

Experimental Workflow for IC50 Determination

ic50_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock_prep Prepare 10 mM Stock in DMSO serial_dilution Perform Serial Dilutions (2x Concentration) stock_prep->serial_dilution add_compound Add 2x Compound Solutions to Cells serial_dilution->add_compound cell_seeding Seed Cells in 96-Well Plate cell_seeding->add_compound incubation Incubate for Desired Time add_compound->incubation add_reagent Add Viability Reagent (e.g., MTT, XTT, Resazurin) incubation->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate normalize_data Normalize Data to Vehicle Control read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 (Non-linear Regression) plot_curve->calculate_ic50

Caption: Standard experimental workflow for IC50 determination.

References

  • Vertex AI Search. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Benchchem.
  • ResearchGate.
  • BPS Bioscience. Serial Dilution Protocol.
  • Canadian Science Publishing. (2025, December 5). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition.
  • PubMed. (2011, March 15).
  • PubMed. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions.
  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery.
  • Benchchem. N,N,N-Trimethyl-1-(pyridin-2-yl)methanaminium iodide | Benchchem.
  • PubMed. (2001, October 15). Stability of 4-DMAP in solution.
  • NIH. (2012, May 1). HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf.
  • ResearchGate. (2015, May 26). Problems with IC50 determination - cell viability over 100 %. How can I handle this?.
  • MedchemExpress.com. N,N,N-Trimethyl-1-(pyridin-4-yl)methanaminium iodide.
  • Integra Biosciences. (2023, February 16).
  • Guidechem. N,N,1-trimethylpyridin-4-amine iodide 7538-79-6.
  • PMC. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.
  • ResearchGate. (PDF)
  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry.
  • Azure Biosystems. (2025, January 29).
  • MDPI. (2025, February 13).
  • PMC. Analytical Interference by Contrast Agents in Biochemical Assays.
  • ResearchGate. (2017, April 10). (PDF) Analytical Interference by Contrast Agents in Biochemical Assays.
  • MDPI. (2022, December 29). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay.
  • PMC. (2024, December 5). Evaluating the potential for iodinated radiocontrast agents to interfere with ADAMTS13 activity testing via fluorescence resonance energy transfer methodology.
  • Creative BioMart. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • PubChem. Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | C8H13IN2 | CID.
  • Benchchem. Technical Support Center: 4-Dimethylaminopyridine (DMAP)
  • SciELO. Disturbance of potassium iodide solution on nonlinear chemical oscillation system of (NH4)4Ce(SO4)4-NaBrO3-malonic acid.
  • Wikipedia. IC50.
  • ResearchGate. (2025, August 9). Stability of 4-DMAP in solution.
  • PubChem. 1-Dodecanaminium, N,N,N-trimethyl-, iodide (1:1).
  • PubMed. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents].
  • SpringerLink. (2022, August 6). Interference of preservatives on urinary iodine measurement by Sandell–Kolthoff method.
  • Sigma-Aldrich. Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine).
  • MDPI. (2022, November 8). Quantitative Measurements of Pharmacological and Toxicological Activity of Molecules.
  • ChemicalBook. (2026, March 3). 4-二甲氨基吡啶(DMAP) | 1122-58-3.
  • Rsc.org.
  • MDPI. (2025, February 3).
  • CymitQuimica. CAS 51-93-4: Ethanaminium, N,N,N-trimethyl-, iodide (1:1).
  • ResearchGate. (2025, October 12). (PDF) Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus.
  • ResearchGate. (PDF) 1-Methyl-4-thiocarbamoylpyridin-1-ium iodide.
  • PMC. (2020, June 10).
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Troubleshooting

Technical Support Center: Troubleshooting Background Noise in N,N,1-Trimethylpyridin-1-ium-4-amine Iodide Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with N,N,1-trimethylpyridin-1-ium-4-amine iodide (also known as 4-(dimethylamino)-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists working with N,N,1-trimethylpyridin-1-ium-4-amine iodide (also known as 4-(dimethylamino)-1-methylpyridinium iodide).

This monoquaternary pyridinium salt is frequently utilized for its anticholinesterase properties (inhibiting rat brain cholinesterase with a Kd​ of 33 μM) and its antiproliferative activity against cancer cell lines[1]. However, its chemical structure—specifically the iodide counterion and the electron-rich pyridinium moiety—frequently introduces severe background noise in high-throughput colorimetric screens.

Below, we break down the mechanistic causality of these artifacts and provide self-validating protocols to ensure the integrity of your experimental data.

Part 1: The Causality of Assay Interference (Mechanistic Insights)

To eliminate noise, you must first understand its chemical origin. In the context of this compound, background interference is rarely caused by the active pyridinium pharmacophore itself, but rather by its iodide counterion .

The Triiodide Oxidation Artifact

In classic colorimetric screens like Ellman’s assay for acetylcholinesterase (AChE) inhibition, the target readout is the 5-thio-2-nitrobenzoate (TNB) dianion, which absorbs strongly at 412 nm[2]. When N,N,1-trimethylpyridin-1-ium-4-amine iodide is introduced to the aqueous assay buffer, the free iodide ( I− ) is highly susceptible to photo-oxidation and reaction with dissolved oxygen. This oxidation generates molecular iodine ( I2​ ), which rapidly complexes with remaining iodide to form the triiodide anion ( I3−​ ) . Triiodide is a yellow-brown chromophore that exhibits a broad, intense absorbance peak between 350 nm and 450 nm, perfectly overlapping with the TNB dianion signal[3]. This spectral overlap leads to false-positive absorbance readings, masking true enzyme inhibition.

Charge-Transfer Complexation

In highly concentrated stock solutions (e.g., >10 mM in DMSO), the electron-donating dimethylamino group and the electron-accepting pyridinium ring can engage in intermolecular charge-transfer (CT) interactions. These CT complexes can cause a baseline shift in the UV-Vis spectrum, further complicating spectrophotometric readouts.

G A N,N,1-trimethylpyridin-1-ium -4-amine iodide B Free Iodide (I⁻) A->B D Triiodide (I₃⁻) Yellow-Brown B->D Oxidation C Photo-oxidation / O₂ C->D E Background Absorbance (λ = 350-450 nm) D->E G Signal Interference (False Positives) E->G F Ellman's Assay TNB Dianion (λ = 412 nm) F->G Spectral Overlap

Mechanism of iodide-induced spectral interference in Ellman's assay.

Part 2: Quantitative Spectral Overlap

To design a self-validating system, we must quantify the interference. The table below summarizes the spectral characteristics of the assay components, highlighting why background subtraction is mandatory.

Chemical SpeciesSource in AssayPeak Absorbance ( λmax​ )Extinction Coefficient ( ϵ )Interference Risk
TNB Dianion Product of Ellman's Reagent (DTNB)412 nm~14,150 M−1cm−1 Target Signal
Triiodide ( I3−​ ) Oxidation of Iodide counterion353 nm (broad tail to 450 nm)~26,000 M−1cm−1 Critical (High Overlap)
Pyridinium Cation Intact N,N,1-trimethylpyridin-1-ium287 nmVariableLow (UV range only)

Part 3: Step-by-Step Troubleshooting Protocols

A robust assay must be a self-validating system. If you cannot chemically eliminate the iodide, you must isolate its signal kinetically and subtract it.

Protocol A: Background Subtraction Workflow for Ellman's Assay

This protocol isolates the enzymatic signal from the kinetic drift caused by continuous iodide oxidation.

Step 1: Preparation of Reagents and Degassing

  • Prepare your assay buffer (e.g., 0.1 M Sodium Phosphate, pH 8.0).

  • Crucial Causality: Degas the buffer by sparging with Nitrogen ( N2​ ) or Argon for 15 minutes. Removing dissolved oxygen eliminates the primary oxidative driver that converts I− to I3−​ .

  • Prepare the N,N,1-trimethylpyridin-1-ium-4-amine iodide stock in anhydrous DMSO immediately before use to prevent premature degradation.

Step 2: Setup of Parallel Control Wells For every concentration of the inhibitor tested, you must run a parallel "Compound Blank" well to validate the baseline.

  • Test Well: Enzyme + Buffer + Inhibitor + DTNB + Acetylthiocholine (ATCh).

  • Compound Blank: Buffer + Inhibitor + DTNB + ATCh (NO ENZYME).

Step 3: Kinetic Readout (Not Endpoint)

  • Initiate the reaction by adding the ATCh substrate.

  • Immediately place the plate in the spectrophotometer.

  • Crucial Causality: Read absorbance at 412 nm kinetically every 30 seconds for 10 minutes. Endpoint reads cannot distinguish between a rapid enzymatic burst and a slow, continuous chemical oxidation. Kinetic reads allow you to separate these slopes.

Step 4: Data Validation and Subtraction

  • Calculate the velocity ( ΔA/min ) for both the Test Well and the Compound Blank.

  • True Enzyme Activity = ( ΔA/min of Test Well) - ( ΔA/min of Compound Blank). Note: If the Compound Blank velocity exceeds 30% of your uninhibited control velocity, the data is mathematically invalid due to signal-to-noise degradation. You must proceed to Protocol B.

Workflow S1 Step 1: Prepare Assay Components (Enzyme, Substrate, Inhibitor) S2 Step 2: Run Parallel Control Wells (Compound + Buffer ONLY) S1->S2 S3 Step 3: Add Scavenger or Degas (e.g., Ascorbic Acid / N₂ Purge) S2->S3 S4 Step 4: Measure Absorbance at 412 nm S3->S4 S5 Step 5: Calculate True Signal ΔA = A_total - A_background S4->S5

Self-validating workflow for background subtraction and signal isolation.

Protocol B: Counterion Exchange (The Definitive Solution)

If kinetic subtraction is insufficient, you must physically remove the iodide to restore assay integrity.

  • Pack a small gravity column with a strong anion-exchange resin (e.g., Amberlite IRA-400 in the chloride form).

  • Dissolve N,N,1-trimethylpyridin-1-ium-4-amine iodide in minimal deionized water.

  • Elute the compound through the column slowly. The resin will trap the iodide ions and release chloride ions.

  • Lyophilize the eluate to recover N,N,1-trimethylpyridin-1-ium-4-amine chloride .

  • Re-run the assay. The background noise at 412 nm will be completely eliminated.

Part 4: Frequently Asked Questions (FAQs)

Q: My blank wells containing only the compound and buffer are slowly turning yellow over time. What is happening? A: This is the classic signature of continuous photo-oxidation of iodide to triiodide[3]. Ambient laboratory light and dissolved oxygen act as catalysts. Protecting your assay plates from light (using foil or black microplates) and degassing your buffers will significantly reduce this kinetic drift.

Q: Can I use a reducing agent like DTT or TCEP to prevent iodide oxidation? A: No. If you are running Ellman's assay, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will directly reduce the DTNB reagent, causing a massive artificial spike in 412 nm absorbance[2]. You cannot use thiol-reactive scavengers in this specific assay system.

Q: Does N,N,1-trimethylpyridin-1-ium-4-amine iodide interfere with fluorometric AChE assays? A: Generally, no. Switching from a colorimetric readout (Ellman's reagent) to a fluorometric substrate (e.g., Amplex Red-based assays) bypasses the 412 nm absorbance overlap entirely. However, you must still run a quenching control to verify that the pyridinium moiety itself does not quench the specific fluorophore's emission via collisional quenching.

Q: Is the antiproliferative activity affected if I swap the iodide for a chloride counterion? A: No. The biological activity (both anticholinesterase and antiproliferative) is driven by the monoquaternary pyridinium cation binding to the target active sites[1]. The counterion merely dictates solubility and shelf-stability, though free iodide can occasionally cause off-target cellular toxicity at very high concentrations.

References

  • Title: Ellman's assay for in-solution quantification of sulfhydryl groups Source: BMG Labtech Application Notes URL: [Link]

  • Title: Mixing-to-Answer Iodide Sensing with Commercial Chemicals Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

N,N,1-trimethylpyridin-1-ium-4-amine iodide stability and long-term storage conditions

Welcome to the Technical Support Center for N,N,1-trimethylpyridin-1-ium-4-amine iodide (CAS: 7538-79-6), commonly referred to as 4-(dimethylamino)-1-methylpyridinium iodide. As a monoquaternary pyridinium salt, this com...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N,1-trimethylpyridin-1-ium-4-amine iodide (CAS: 7538-79-6), commonly referred to as 4-(dimethylamino)-1-methylpyridinium iodide. As a monoquaternary pyridinium salt, this compound is widely utilized as a biochemical reagent, an anticholinesterase agent, and an antiproliferative compound.

However, its chemical structure—specifically the presence of an iodide counterion and a quaternary ammonium center—makes it highly susceptible to environmental degradation. This guide is engineered by senior application scientists to provide you with self-validating protocols, mechanistic troubleshooting, and authoritative storage directives to ensure absolute reproducibility in your assays.

Core Mechanistic Directives: Why Storage Matters

To master the handling of this reagent, you must understand the causality behind its degradation:

  • Photo-Oxidation of Iodide: The iodide counterion ( I− ) is highly sensitive to light and atmospheric oxygen. Upon exposure, it undergoes photo-oxidation to form molecular iodine ( I2​ ) and triiodide ( I3−​ ) . This not only depletes the active salt concentration but introduces free iodine—a strong oxidant—into your biological assays, which can indiscriminately cross-react with proteins and confound cholinesterase inhibition data.

  • Hygroscopicity: Quaternary ammonium salts are inherently hygroscopic. Atmospheric moisture readily absorbs into the crystalline lattice, causing the powder to clump and accelerating the aqueous dissociation required for oxidative degradation.

Troubleshooting & FAQs

Q: My lyophilized powder was originally white/off-white, but it has turned yellow or brown. Is it still viable? A: No. A yellow or brown discoloration is the visual hallmark of iodide photo-oxidation . The color shift indicates that a significant portion of the iodide has converted into iodine/triiodide. Using this discolored reagent will introduce oxidative artifacts into your assay. Solution: Discard the compromised batch. Always store the solid at -20°C in a light-tight, desiccated container .

Q: The powder has formed a hard, sticky clump inside the vial. How can I prevent this? A: This is caused by moisture condensation. If a -20°C vial is opened immediately in a humid laboratory environment, atmospheric water vapor condenses directly onto the cold, hygroscopic salt. Solution: Implement a self-validating equilibration step. Always allow the sealed vial to sit in a room-temperature desiccator for 45–60 minutes before breaking the seal.

Q: Can I prepare an aqueous stock solution (e.g., in PBS) and store it in the fridge for future experiments? A: Absolutely not. Aqueous solutions of 4-(dimethylamino)-1-methylpyridinium iodide are highly unstable. Water facilitates the ionic dissociation of the salt, exposing the iodide ion to dissolved oxygen and ambient light, which triggers rapid degradation. Authoritative guidelines dictate that aqueous solutions must be prepared fresh and never stored for more than one day .

Q: My cell viability assay shows unexpected baseline toxicity when using this compound. What went wrong? A: If you prepared your stock solution in an organic solvent (DMSO or DMF) and diluted it directly into your culture media, residual organic solvent might be causing physiological toxicity rather than the compound itself. Solution: Ensure the final concentration of DMSO/DMF in your biological assay is strictly below 0.1% (v/v). Alternatively, prepare an organic solvent-free aqueous solution directly in PBS immediately before the assay.

Experimental Protocols

Protocol A: Preparation of Organic Solvent-Free Aqueous Stock (For Immediate Use)

Use this protocol when your downstream assay is highly sensitive to organic solvents.

  • Equilibration: Remove the sealed vial of 4-(dimethylamino)-1-methylpyridinium iodide from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for 45 minutes.

  • Weighing: Weigh the required mass of the crystalline solid quickly to minimize ambient light and moisture exposure.

  • Dissolution: Dissolve the solid directly in PBS (pH 7.2) to achieve a maximum concentration of 10 mg/mL . Vortex gently until the solution is completely clear.

  • Protection: Wrap the tube in aluminum foil to protect it from ambient laboratory lighting.

  • Validation & Execution: Visually inspect the solution; it must be perfectly colorless. Use this solution within 12 hours. Do not freeze or store remaining aqueous stock.

Protocol B: Preparation of Organic Stock Solutions (For Extended Intermittent Use)

Use this protocol to create stable, high-concentration stocks for long-term project use.

  • Equilibration: Equilibrate the vial to room temperature as described in Protocol A.

  • Dissolution: Dissolve the solid in anhydrous, inert-gas-purged DMF (up to 20 mg/mL) or DMSO (up to 10 mg/mL) .

  • Aliquoting: Divide the stock solution into single-use amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and eliminates light exposure.

  • Purging: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. This displaces oxygen and halts iodide oxidation.

  • Storage: Store all sealed aliquots at -80°C.

Quantitative Data: Solubility & Storage Limits

Use the following table to determine the optimal solvent system and maximum storage duration for your experimental design.

Solvent SystemMaximum SolubilityRecommended Storage TempMaximum Storage Duration
Solid Reagent N/A-20°C (Desiccated/Dark)≥ 4 Years
PBS (pH 7.2) 10 mg/mLRoom Temp / 4°C< 1 Day (Prepare Fresh)
DMSO 10 mg/mL-80°C (Inert Atmosphere)1–2 Months (Aliquoted)
DMF 20 mg/mL-80°C (Inert Atmosphere)1–2 Months (Aliquoted)
Ethanol 5 mg/mL-80°C (Inert Atmosphere)1–2 Months (Aliquoted)

Decision Tree: Handling & Storage Workflow

The following logic diagram maps the critical decision points from reagent receipt to experimental execution.

G A 4-(Dimethylamino)-1-methylpyridinium iodide (Solid Reagent) B Long-Term Storage (-20°C, Desiccated, Dark) A->B Receipt C Prepare Stock Solution A->C Experiment D Organic Solvent (DMSO / DMF / EtOH) C->D High Solubility (up to 20 mg/mL) E Aqueous Buffer (PBS, pH 7.2) C->E Direct use (~10 mg/mL) F Store at -80°C (Aliquot, purge with Ar/N2) D->F Unused portion G Use Immediately (Discard after 1 day) E->G Unstable in water

Workflow for the preparation, handling, and storage of 4-(Dimethylamino)-1-methylpyridinium iodide.

References

  • Huang, X. "Mechanism-Guided Redox Protection Suppresses Iodide Oxidation for Air-Stable Red-Emitting Perovskite Quantum Dots." Nano Letters, ACS Publications.[Link]

Troubleshooting

Technical Support Center: Stabilizing N,N,1-trimethylpyridin-1-ium-4-amine iodide in Solution

Welcome to the Technical Support Center for N,N,1-trimethylpyridin-1-ium-4-amine iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N,N,1-trimethylpyridin-1-ium-4-amine iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) formatted to address specific experimental challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: My solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide is turning yellow/brown. What is causing this discoloration?

A1: The yellowing or browning of your solution is a common indicator of degradation, primarily due to the photo-oxidation of the iodide anion.[1] When exposed to light, especially UV light, iodide (I⁻) can be oxidized to iodine (I₂), which imparts a characteristic yellow-brown color to the solution.[1] This process can be accelerated by the presence of oxygen and certain solvents.

Another potential, though less likely, cause for discoloration could be the degradation of the pyridinium cation itself, especially under harsh conditions such as high temperatures or extreme pH, which could lead to the formation of colored byproducts.

Q2: I've prepared a stock solution in water and noticed a decrease in the compound's concentration over time, even when stored in the dark. What is happening?

A2: While less susceptible to degradation in the dark, N,N,1-trimethylpyridin-1-ium-4-amine iodide can still degrade in aqueous solutions, particularly if the pH is not controlled. The pyridinium ring is susceptible to hydroxide-mediated degradation.[2] In neutral or basic aqueous solutions, hydroxide ions can act as nucleophiles, leading to ring-opening or other degradation pathways. For analogous compounds like 4-Dimethylaminopyridine (DMAP), maximum stability in aqueous solutions is observed in the pH range of 2.0 to 3.0.[3][4][5] Therefore, it is likely that your compound is more stable in a slightly acidic environment.

Additionally, quaternary ammonium salts can be hygroscopic, and the presence of water can facilitate degradation pathways.[6]

Q3: Can I use any solvent to dissolve N,N,1-trimethylpyridin-1-ium-4-amine iodide?

A3: The choice of solvent is critical for the stability of your compound. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for dissolving pyridinium salts.[7] Protic solvents, especially water and alcohols, can participate in degradation reactions. For instance, water can act as a nucleophile in hydrolysis reactions, particularly at non-optimal pH.[8][9]

When using protic solvents, it is crucial to control the pH and minimize exposure to light and heat. If your experimental design requires an aqueous solution, preparing it fresh and using it promptly is the best practice.

Q4: What is the thermal stability of this compound in solution? At what temperature should I conduct my experiments?

A4: Elevated temperatures can accelerate the degradation of N,N,1-trimethylpyridin-1-ium-4-amine iodide. Thermal degradation of similar quaternary ammonium salts can occur through pathways like de-methylation, where a methyl group is cleaved from the quaternary nitrogen.[10] For some pyridinium-containing polymers, weight loss due to the loss of iodide anions has been observed at temperatures around 250°C, with initial degradation starting near 200°C.[11]

For experiments in solution, it is advisable to work at or below room temperature if possible. If elevated temperatures are necessary, conduct preliminary stability studies to determine the acceptable temperature range and duration for your specific solvent and conditions. A study on N,N,N-trimethylanilinium iodides showed significant degradation after heating at 120°C in DMSO for just 20 minutes.[10]

Troubleshooting Guides
Issue 1: Rapid Discoloration of Solution Upon Preparation
  • Symptom: Your solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide turns yellow or brown almost immediately after preparation.

  • Probable Cause: This is most likely due to photodegradation of the iodide ion, which is highly sensitive to light.[1]

  • Solutions:

    • Work in Low-Light Conditions: Prepare your solutions in a fume hood with the sash down and the room lights dimmed.

    • Use Amber Glassware: Store your solutions in amber-colored vials or flasks to protect them from UV and visible light.

    • Deoxygenate Your Solvent: Before dissolving your compound, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can participate in photo-oxidative reactions.

    • Prepare Fresh Solutions: Make your solutions immediately before use and avoid storing them for extended periods.

Issue 2: Inconsistent Results and Loss of Activity in Biological Assays
  • Symptom: You are observing variable results or a decrease in the expected biological activity of your compound in cell culture or other aqueous-based assays.

  • Probable Cause: The compound is likely degrading in your assay medium. This could be due to the pH of the medium, the presence of water, or interactions with components of the medium.

  • Solutions:

    • pH Control: Measure the pH of your final assay solution. If it is neutral or basic, consider if your experimental design can tolerate a slightly more acidic pH (e.g., pH 6-6.5) by using an appropriate buffer system. A study on the related compound 4-DMAP showed maximum stability at pH 2-3.[3][5]

    • Solvent Choice for Stock Solution: Prepare a concentrated stock solution in a stable, anhydrous solvent like DMSO or acetonitrile. Add a small volume of this stock solution to your aqueous assay medium immediately before starting the experiment to minimize the time the compound spends in the aqueous environment.

    • Run a Time-Course Stability Study: Incubate your compound in the assay medium for the duration of your experiment and measure its concentration at different time points using HPLC to quantify the rate of degradation. This will help you determine the window of stability.

Issue 3: Appearance of Unexpected Peaks in HPLC or NMR Analysis
  • Symptom: When analyzing your solution, you observe new peaks that are not present in the spectrum of the fresh solid material.

  • Probable Cause: These new peaks correspond to degradation products.

  • Solutions:

    • Identify the Degradation Pathway:

      • Photodegradation: If the solution was exposed to light, the new peaks could be related to byproducts of iodine formation or subsequent reactions.

      • Hydrolysis: In aqueous solutions, look for peaks that could correspond to the products of nucleophilic attack on the pyridinium ring.

      • Thermal Degradation: If the solution was heated, consider de-alkylation products. For example, the loss of a methyl group would result in N,N-dimethyl-4-aminopyridine (DMAP).

    • Perform Forced Degradation Studies: To proactively identify potential degradation products, you can subject your compound to forced degradation under various stress conditions (acid, base, oxidation, heat, light). This will help you to develop a stability-indicating analytical method.

Experimental Protocols
Protocol 1: General Stability Assessment using HPLC

This protocol allows for the quantitative assessment of the stability of N,N,1-trimethylpyridin-1-ium-4-amine iodide under specific conditions.

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Study (Optional):

    • Acidic/Basic Hydrolysis: Add HCl or NaOH to aliquots of the stock solution.

    • Oxidative Degradation: Add H₂O₂ to an aliquot of the stock solution.

    • Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose an aliquot of the stock solution to UV light.

  • Time Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from the stock solution and each stress condition.

  • HPLC Analysis: Inject the samples onto a suitable HPLC column (e.g., C18 reverse-phase). Use a mobile phase that provides good separation of the parent peak from any degradation products. A UV detector set to a wavelength where the pyridinium salt has strong absorbance should be used.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify major degradation products by comparing their peak areas to the initial peak area of the parent compound.

Visualizations
Diagram 1: Potential Degradation Pathways

A N,N,1-trimethylpyridin-1-ium-4-amine iodide B Photodegradation (Light, O2) A->B C Hydrolysis (H2O, OH-) A->C D Thermal Degradation (Heat) A->D E Iodine (I2) + Cation Radical B->E F Ring-Opened Products C->F G N,N-dimethyl-4-aminopyridine (DMAP) + CH3I D->G

Caption: Key degradation pathways for N,N,1-trimethylpyridin-1-ium-4-amine iodide.

Diagram 2: Troubleshooting Workflow for Solution Instability

A Solution of N,N,1-trimethylpyridin-1-ium-4-amine iodide shows signs of degradation (e.g., color change, loss of activity) B Was the solution exposed to light? A->B C Is the solution aqueous and at neutral/basic pH? B->C No E Implement photoprotective measures: - Use amber glassware - Work in low light - Deoxygenate solvent B->E Yes D Was the solution heated? C->D No F Adjust pH to slightly acidic (e.g., pH 3-6) or use anhydrous aprotic solvent for stock solution. C->F Yes G Conduct experiments at lower temperatures or perform a thermal stability study to define limits. D->G Yes H Problem Resolved D->H No E->H F->H G->H

Caption: A step-by-step guide to troubleshooting instability issues.

Summary of Stability-Influencing Factors
FactorRisk of DegradationMitigation Strategies
Light Exposure HighUse amber glassware, work in low-light conditions, deoxygenate solvents.
pH (in aqueous solution) High at neutral/basic pHMaintain a slightly acidic pH (e.g., 3-6), use buffers.
Temperature Moderate to HighWork at room temperature or below, conduct thermal stability studies for high-temp experiments.
Solvent Choice ModeratePrefer polar aprotic solvents (e.g., MeCN, DMSO). If using protic solvents, control pH and use freshly prepared solutions.
Oxygen ModerateDeoxygenate solvents by sparging with inert gas.
Moisture Low to ModerateUse anhydrous solvents and store the solid compound in a desiccator.
References
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837.
  • Furniss, B.S., Hannaford A.J., Smith, P.W.G., & Tatchell A.R. (1994). Solvents and reagents in Vogel's Text Book of Practical Organic Chemistry. Vth ed., 410-411.
  • Reid, M., et al. (2021). Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Chemistry – A European Journal, 27(48), 12354-12361.
  • Juarez-Perez, E. J., Ono, L. K., & Qi, Y. (2019). Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry - mass spectrometry analysis. Journal of Materials Chemistry A, 7(27), 16347-16353.
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001.
  • Master Organic Chemistry. (2023). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

  • Krasnovskaya, O., et al. (2017). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 7(86), 54659-54667.
  • Dekker, C. (1977). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Wageningen University & Research.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Propidiumiodide. Retrieved from [Link]

  • Agilent. (2020). Maintaining Lab Operations - ICP-OES and ICP-MS Support Topics. Retrieved from [Link]

  • Zaharani, L., & Ghaffari Khaligh, N. (2021). 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel-Michael condensation. Turkish Journal of Chemistry, 45(1), 261-268.
  • Juarez-Perez, E. J., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. The Journal of Physical Chemistry Letters, 10(20), 6307-6313.
  • MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. Retrieved from [Link]

  • MDPI. (2019). Experimental Study on Decomposition and Evaporation Characteristics of N,N,N′,N′-Tetramethylethylenediamine and 1,2,4-Triazole. Retrieved from [Link]

  • IAEA. (n.d.). RADIATION AND CHEMICAL STABILITY OF AMINES. Retrieved from [Link]

  • Innovare Academic Sciences. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 1-8.
  • University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • ResearchGate. (2025). Stability of 4-DMAP in solution. Retrieved from [Link]

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Optimization

N,N,1-trimethylpyridin-1-ium-4-amine iodide shelf life and temperature sensitivity

Synonyms: 4-(Dimethylamino)-1-methylpyridinium iodide | CAS Registry Number: 7538-79-6 Welcome to the Technical Support Center for N,N,1-trimethylpyridin-1-ium-4-amine iodide. This guide is designed for researchers, assa...

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Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: 4-(Dimethylamino)-1-methylpyridinium iodide | CAS Registry Number: 7538-79-6

Welcome to the Technical Support Center for N,N,1-trimethylpyridin-1-ium-4-amine iodide. This guide is designed for researchers, assay developers, and drug discovery professionals working with this monoquaternary pyridinium salt. Below, you will find quantitative specifications, causality-driven troubleshooting guides, and self-validating protocols to ensure the integrity of your anticholinesterase and antiproliferative assays.

Quantitative Specifications & Stability Data

To ensure reproducible experimental outcomes, verify that your storage and assay conditions align with the following validated parameters[1]:

PropertySpecification / Value
Chemical Name N,N,1-trimethylpyridin-1-ium-4-amine iodide
Molecular Formula C₈H₁₃N₂ • I
Formula Weight 264.1 g/mol
Long-Term Storage (Solid) -20°C (Desiccated, protected from light)
Expected Shelf Life ≥ 4 years (under optimal conditions)
Shipping Temperature Room Temperature
Solubility (Organic) DMF: 20 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL
Solubility (Aqueous) PBS (pH 7.2): 10 mg/mL (Must be used within 24 hours)
UV/Vis Absorbance (λmax) 216 nm, 287 nm

Frequently Asked Questions: Storage & Temperature Sensitivity

Q: What is the optimal storage temperature for the lyophilized solid, and what is the thermodynamic reasoning? A: The optimal storage temperature for the solid crystalline form is -20°C, which guarantees a[1]. At room temperature, thermal kinetic energy gradually accelerates the oxidation of the iodide counterion ( I− ) to elemental iodine ( I2​ ). Storing the compound at -20°C arrests this thermodynamic degradation and prevents ambient moisture from interacting with the hygroscopic salt.

Q: Can I prepare and store aqueous stock solutions for future experiments? A: No. Aqueous solutions of N,N,1-trimethylpyridin-1-ium-4-amine iodide must be prepared fresh and [1]. Causality: The quaternary nitrogen exerts a strong electron-withdrawing effect on the pyridinium ring, rendering it highly electrophilic. In an aqueous environment, water molecules act as nucleophiles, slowly attacking the ring. Prolonged exposure to water leads to irreversible hydrolysis, ring-opening, and complete loss of pharmacological activity.

Q: My shipment arrived at room temperature. Is the compound compromised? A: Generally, no. While long-term storage requires -20°C, the compound is sufficiently stable to endure short-term ambient temperatures during (typically 1-2 weeks) without significant degradation[2]. However, upon receipt, it must be immediately transferred to a -20°C environment.

Experimental Workflows & Troubleshooting

Reagent Preparation & Validation Workflow

ReagentWorkflow Start Solid Aliquot (Stored at -20°C) Thaw Equilibrate to RT in Desiccator Start->Thaw Solvent Select Solvent (DMSO, DMF, or PBS) Thaw->Solvent Dissolve Dissolve & Vortex (Max 10-20 mg/mL) Solvent->Dissolve Check Visual & UV/Vis Validation Dissolve->Check Use Immediate Use (< 24 hrs) Check->Use Pass Discard Discard after 24 hrs Check->Discard Fail Use->Discard

Workflow for the preparation and UV/Vis validation of pyridinium iodide stocks.

Self-Validating Protocol: Preparation of Working Solutions

To ensure absolute trustworthiness in your assay data, do not assume the integrity of stored solutions. Follow this self-validating methodology:

  • Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Prevents ambient moisture from condensing on the cold, hygroscopic iodide salt, which would prematurely initiate hydrolysis.

  • Solvent Purging: Purge your chosen organic solvent (DMSO, DMF, or Ethanol) with an inert gas (Argon or Nitrogen) for 5 minutes[1]. Causality: Displaces dissolved oxygen, mitigating the oxidative conversion of iodide to iodine.

  • Dissolution: Add the purged solvent to achieve the desired concentration (e.g., 10 mg/mL for DMSO). Vortex gently until fully dissolved.

  • Self-Validating Step (UV/Vis): Dilute a 1 µL aliquot of your stock into 1 mL of solvent and measure the UV/Vis absorbance spectrum. You must observe distinct peaks at λmax 216 nm and 287 nm [1]. Causality: If the 287 nm peak is diminished or a new broad absorption band appears above 300 nm, the iodide has oxidized or the pyridinium ring has degraded. Discard the solution immediately.

  • Aqueous Dilution: Immediately prior to the biological assay, dilute the organic stock into aqueous buffers (e.g., PBS pH 7.2). Ensure the final organic solvent concentration is <0.1% to prevent solvent-induced cytotoxicity.

Troubleshooting Guide

Issue: Solution turned yellow or brown upon dissolution.

  • Root Cause: The iodide counterion has oxidized to elemental iodine ( I2​ ), likely due to prolonged exposure to light, oxygen, or elevated temperatures.

  • Resolution: Discard the solution. In the future, strictly purge solvents with inert gas and prepare solutions in amber vials to protect from photo-oxidation.

Issue: Inconsistent IC50 values in HT-29 cell assays or Cholinesterase assays.

  • Root Cause: The stock solution has undergone hydrolysis due to improper aqueous storage, leading to a reduction in the active monoquaternary pyridinium concentration.

  • Resolution: Never use aqueous solutions older than 24 hours. Implement the UV/Vis self-validation step (Step 4) to confirm structural integrity before applying the compound to cells.

Mechanism of Action & Assay Design

N,N,1-trimethylpyridin-1-ium-4-amine iodide is a potent biochemical reagent with a dual mechanism of action, making it highly valuable in both neurobiology and oncology research[3].

SignalingPathway cluster_0 Neuromodulation Pathway cluster_1 Antiproliferative Pathway Compound N,N,1-trimethylpyridin-1-ium -4-amine iodide AChE Cholinesterase (AChE) Inhibition (Kd = 33 μM) Compound->AChE ChoK Choline Kinase (ChoK) Inhibition (IC50 = 17 μM) Compound->ChoK ACh Acetylcholine (ACh) Accumulation AChE->ACh Prevents Hydrolysis HT29 HT-29 Colon Cancer Cells Growth Arrest (IC50 = 2 μM) ChoK->HT29 Disrupts Lipid Metabolism

Dual mechanism of action: Cholinesterase inhibition and ChoK-mediated antiproliferative effects.

When designing assays, note that the compound in rat brain homogenates with a Kd value of 33 μM, and inhibits yeast choline kinase (ChoK) with an IC50 value of 17 μM[3]. Its downstream antiproliferative activity against HT-29 colon cancer cells is highly potent, demonstrating an IC50 of 2 μM[3]. Ensure your assay concentrations bracket these values appropriately.

References

Sources

Reference Data & Comparative Studies

Validation

N,N,1-trimethylpyridin-1-ium-4-amine iodide vs bispyridinium compounds for choline kinase inhibition

A Comparative Guide to Monopyridinium vs. Bispyridinium Compounds for Choline Kinase Inhibition Introduction: Targeting a Metabolic Hallmark of Cancer Altered cellular metabolism is a cornerstone of cancer, with the Kenn...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Monopyridinium vs. Bispyridinium Compounds for Choline Kinase Inhibition

Introduction: Targeting a Metabolic Hallmark of Cancer

Altered cellular metabolism is a cornerstone of cancer, with the Kennedy pathway, responsible for the synthesis of the major membrane phospholipid phosphatidylcholine (PC), being a critical node of dysregulation.[1][2][3] Choline Kinase (ChoK), particularly the alpha isoform (ChoKα), catalyzes the first committed step in this pathway—the ATP-dependent phosphorylation of choline to phosphocholine (PCho).[2][4][5] In numerous human cancers, ChoKα is overexpressed, leading to elevated PCho levels that correlate with malignancy, metastasis, and drug resistance.[1][2][6][7] This has firmly established ChoKα as a high-value therapeutic target for the development of novel anticancer agents.[4][6][8]

This guide provides an in-depth comparison of two classes of pyridinium-based ChoK inhibitors: simple monopyridinium compounds, represented by N,N,1-trimethylpyridin-1-ium-4-amine, and the more extensively developed class of bispyridinium compounds. We will delve into their structural differences, mechanisms of action, structure-activity relationships (SAR), and relative potencies, supported by experimental data and protocols for researchers in the field.

The Central Role of Choline Kinase in the Kennedy Pathway

The Kennedy pathway is the primary route for de novo synthesis of phosphatidylcholine. ChoKα's position as the gatekeeper of this pathway makes it a critical control point. Inhibition of ChoKα disrupts the production of PCho, a crucial building block for membrane synthesis in rapidly proliferating cancer cells, and also a key signaling molecule involved in mitogenic pathways like the Ras-Raf-MAPK and PI3K/AKT cascades.[1][2][3][7] This disruption can lead to cell cycle arrest in normal cells and apoptosis in tumor cells, highlighting the therapeutic window for ChoKα inhibitors.[9]

Kennedy_Pathway cluster_cytosol Cytosol Choline Choline ChoK Choline Kinase α (ChoKα) (Target of Inhibition) Choline->ChoK ATP ATP ATP->ChoK ADP ADP PCho Phosphocholine (PCho) CCT CTP:phosphocholine cytidylyltransferase (CCT) PCho->CCT CTP CTP CTP->CCT PPi PPi CDP_Choline CDP-Choline CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT CMP CMP PC Phosphatidylcholine (PC) Membrane Membrane PC->Membrane Membrane Synthesis & Signaling ChoK->ADP ChoK->PCho Mg²⁺ CCT->PPi CCT->CDP_Choline CPT->CMP CPT->PC

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Structural Classes of Inhibitors: A Tale of One vs. Two

The development of ChoK inhibitors has largely focused on compounds that mimic the natural substrate, choline. The positively charged quaternary ammonium group of choline is a key feature for binding to the enzyme's active site. Pyridinium ions serve as effective bioisosteres for this group.

Monopyridinium Compounds: The Basic Pharmacophore

N,N,1-trimethylpyridin-1-ium-4-amine represents the fundamental structure of a monocationic, competitive inhibitor. It consists of a single pyridinium cationic head, which is designed to occupy the choline-binding pocket of ChoKα. The 4-amino group, in this case, a dimethylamino moiety, is an electron-releasing group known to enhance inhibitory activity.[10][11] While simple in structure, these compounds lay the foundation for understanding the basic requirements for enzyme recognition. However, their potency is often limited, requiring micromolar concentrations for effective inhibition.

Bispyridinium Compounds: Leveraging Bivalency for Potency

Bispyridinium compounds represent a significant evolution in ChoK inhibitor design. These molecules feature two pyridinium (or quinolinium) cationic "heads" connected by a linker of variable length and rigidity.[10] This bivalent design allows the molecule to potentially span two binding sites or interact with both the choline and ATP binding pockets, leading to a dramatic increase in affinity and inhibitory potency compared to their monovalent counterparts.[12] Prominent examples that have undergone significant preclinical evaluation include MN58b and RSM-932A.[9][10][12]

Caption: General structures of monopyridinium vs. bispyridinium inhibitors.

Comparative Performance Analysis

The most significant distinction between these two classes lies in their biological activity, which is a direct consequence of their structural differences.

Inhibitory Potency (IC₅₀)

Bispyridinium compounds are consistently orders of magnitude more potent than their monopyridinium counterparts. Structure-activity relationship (SAR) studies have shown that the nature of the linker is critical. Linkers such as the 3,3'-biphenyl moiety have proven to be optimal, likely by positioning the two cationic heads at an ideal distance and orientation for high-affinity binding to the enzyme.[13][14]

Compound ClassRepresentative CompoundTargetIC₅₀ (µM)Reference
MonopyridiniumHemicholinium-3 (HC-3)¹Recombinant ChoK500[9][12]
BispyridiniumMN58bhChoKα10.78[10]
BispyridiniumRSM-932A (TCD-717)hChoKα1.0[10][15]
BispyridiniumCyclophane Derivative 6²hChoK0.3[16]
BisquinoliniumHighly potent derivative³hChoKα20.08[17]
¹Hemicholinium-3 is a well-known, though non-specific, monocationic ChoK inhibitor.
²4,8-diaza-3(1,4),9(4,1)-dipyridina-1(1,4),6(1,3)-dibenzenacyclodecaphan-3(1),9(1)-bis(ilium) dibromide.
³1,1'-[(Butane-1,3-diylbis(benzene-1,4-diylmethylene)]bis[4-(4-bromo-N-methylanilino)pyridinium)] dibromide.
Mechanism of Inhibition

While simple monopyridinium compounds typically act as straightforward competitive inhibitors by binding to the choline pocket, the mechanism for bispyridinium compounds can be more complex. Kinetic assays have indicated a mixed and predominantly competitive mechanism of inhibition for some potent bispyridinium and bis-quinolinium derivatives.[17] This suggests that in addition to competing with choline, they may also bind to other sites on the enzyme, possibly interfering with ATP binding or inducing conformational changes that reduce catalytic efficiency.

Antiproliferative Activity

The superior enzymatic inhibition of bispyridinium compounds translates directly to more potent anticancer activity in cell-based assays. These compounds have demonstrated strong antiproliferative effects against a wide range of cancer cell lines, including those from breast, colon, and liver cancers, with EC₅₀ values often in the low micromolar or even nanomolar range.[13][17] Furthermore, some bispyridinium inhibitors have a dual mechanism of action, not only inhibiting ChoKα but also blocking choline transporter proteins like CTL1, effectively starving cancer cells of their essential nutrient.[7][12][18]

Experimental Protocols: A Guide for the Bench Scientist

Reproducible and reliable data is the bedrock of drug discovery. Below are standardized protocols for assessing the activity of potential ChoK inhibitors.

Protocol 1: In Vitro Choline Kinase Activity Assay (Radiolabel Method)

This assay directly measures the enzymatic conversion of radiolabeled choline to phosphocholine and is considered a gold standard for quantifying inhibitor potency.

Causality: The use of [¹⁴C]choline provides a highly sensitive and direct readout of enzyme activity. Separation by Thin-Layer Chromatography (TLC) is a robust method to distinguish the charged product (phosphocholine) from the unreacted substrate (choline), ensuring that the measured signal is specific to the kinase reaction.

Step-by-Step Methodology:

  • Enzyme Preparation: Use purified recombinant human ChoKα1 for the most accurate IC₅₀ determination.[19]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, and 10 mM ATP.[19]

  • Inhibitor Incubation: Add the test compound (e.g., N,N,1-trimethylpyridin-1-ium-4-amine iodide or a bispyridinium derivative) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO or water).

  • Enzyme Addition: Add a standardized amount of purified ChoKα1 (e.g., 20 ng) to the mixture.[19] Pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.[19]

  • Initiate Reaction: Start the reaction by adding the substrate, [methyl-¹⁴C]choline chloride (e.g., to a final concentration of 2 µM, with ~1 µCi of radioactivity).[20][21]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by immersing the tubes in boiling water for 3 minutes or by adding a strong acid like trichloroacetic acid.[19]

  • Separation: Spot the reaction mixture onto a silica TLC plate. Develop the plate using a solvent system such as methanol:0.9% NaCl:ammonium hydroxide (50:50:5 v/v/v).[19][20]

  • Detection & Quantification: Allow the plate to dry. Visualize the separated spots using a phosphorimager or by scraping the silica corresponding to the phosphocholine spot and measuring the radioactivity using a liquid scintillation counter.[19]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.[12][19]

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, ATP, MgCl₂) B Add Inhibitor (Varying Concentrations) A->B C Add Purified ChoKα Enzyme B->C D Pre-incubate at 37°C C->D E Initiate with [¹⁴C]choline D->E F Incubate at 37°C E->F G Stop Reaction (Heat or Acid) F->G H Spot on TLC Plate G->H I Separate Substrate & Product H->I J Quantify [¹⁴C]phosphocholine (Scintillation/Phosphorimaging) I->J K Calculate % Inhibition & Determine IC₅₀ J->K

Caption: Workflow for a radiolabeled choline kinase activity assay.

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates the superiority of bispyridinium compounds over simple monopyridinium structures as inhibitors of choline kinase. The bivalent nature of these molecules provides a significant advantage in binding affinity, leading to nanomolar to low-micromolar inhibitory potency and potent antiproliferative effects in cancer cells. The structure-activity relationships are well-defined, with the linker and substitutions on the cationic heads offering clear handles for chemical optimization.[10][13]

While N,N,1-trimethylpyridin-1-ium-4-amine and related monocationic structures are valuable as chemical probes and starting points for fragment-based design, the future of potent ChoKα inhibition for clinical applications lies in the further refinement of biscationic scaffolds. Ongoing research focuses on improving the selectivity of these compounds for ChoKα over the β isoform and enhancing their pharmacokinetic properties to minimize off-target toxicity and improve in vivo efficacy.[6][10] The journey from simple substrate mimetics to potent, dual-action bispyridinium agents showcases a remarkable success in rational drug design, paving the way for targeted therapies that exploit the metabolic vulnerabilities of cancer.

References

  • Hernández-Alcoceba, R., et al. (2020). Recent advances in the design of Choline kinase α inhibitors and the molecular basis of their inhibition. Medicinal Research Reviews. [Link]

  • Campos, J., et al. (2001). LUMO energy of model compounds of bispyridinium compounds as an index for the inhibition of choline kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gómez-Pérez, V., et al. (2012). Novel 4-amino bis-pyridinium and bis-quinolinium derivatives as choline kinase inhibitors with antiproliferative activity against the human breast cancer SKBR-3 cell line. ChemMedChem. [Link]

  • Sánchez-Martín, R. M., et al. (2004). Influence of the linker in bispyridium compounds on the inhibition of human choline kinase. Journal of Medicinal Chemistry. [Link]

  • Glunde, K., et al. (2011). Choline kinase alpha—Putting the ChoK-hold on tumor metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Lacal, J. C., & Campos, J. M. (2021). Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases. Cancers. [Link]

  • Ramírez de Molina, A., et al. (2009). Differential Role of Human Choline Kinase α and β Enzymes in Lipid Metabolism: Implications in Cancer Onset and Treatment. PLOS ONE. [Link]

  • Hernández-Alcoceba, R., et al. (2020). Recent advances in the design of choline kinase α inhibitors and the molecular basis of their inhibition. Medicinal Research Reviews. [Link]

  • Conejo-García, A., et al. (2003). Bispyridinium cyclophanes: novel templates for human choline kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ríos-Marco, P., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules. [Link]

  • Yalcin, A., et al. (2021). ChoK-Full of Potential: Choline Kinase in B Cell and T Cell Malignancies. Cancers. [Link]

  • Korbecki, J., et al. (2025). Choline kinases: Enzymatic activity, involvement in cancer and other diseases, inhibitors. International Journal of Cancer. [Link]

  • Sánchez-Martín, R. M., et al. (2004). Influence of the Linker in Bispyridium Compounds on the Inhibition of Human Choline Kinase. Journal of Medicinal Chemistry. [Link]

  • Yao, N., et al. (2023). Choline metabolism and its implications in cancer. Frontiers in Oncology. [Link]

  • Lacal, J. C., & Campos, J. M. (2021). Choline Kinase: An Unexpected Journey for a Precision Medicine Strategy in Human Diseases. MDPI. [Link]

  • Carrasco-Jiménez, M. P., et al. (2022). Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines. Pharmaceutics. [Link]

  • Gómez-Pérez, V., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Molecules. [Link]

  • Ríos-Marco, P., et al. (2021). Anticancer Activity and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Preprints.org. [Link]

  • Arlauckas, S. P., et al. (2014). Direct Inhibition of Choline Kinase by a Near-Infrared Fluorescent Carbocyanine. Molecular Cancer Therapeutics. [Link]

  • Ring, A., et al. (2015). Bispyridinium Compounds Inhibit Both Muscle and Neuronal Nicotinic Acetylcholine Receptors in Human Cell Lines. PLOS ONE. [Link]

  • Clem, A. L., et al. (2019). Development of a new and reliable assay for choline kinase using 31P NMR. Analytical Biochemistry. [Link]

  • Hong, B. S., et al. (2018). Identification of a Unique Inhibitor-Binding Site on Choline Kinase α. Biochemistry. [Link]

  • Kuca, K., et al. (2018). IC 50 values of various bispyridine AChE reactivators -substitution and double bond in connecting linker. ResearchGate. [Link]

  • Clem, B., et al. (2010). A Novel Small Molecule Antagonist of Choline Kinase-α That Simultaneously Suppresses MAPK and PI3K/AKT Signaling. Molecular Cancer Therapeutics. [Link]

  • Rubio-Ruiz, B., et al. (2017). Structure, Biological Results and Calculated log P Values for Compounds 86-95. ResearchGate. [Link]

  • Wiedmer, L., et al. (2025). Phenomics‐Based Discovery of Novel Orthosteric Choline Kinase Inhibitors. Angewandte Chemie International Edition. [Link]

  • Belyakov, S., et al. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules. [Link]

  • de Koning, C. B., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc. [Link]

  • Li, H., et al. (2022). One step synthesis of nitrogen-rich covalent organic frameworks with flexible secondary amine bonds for efficient iodide. ScienceOpen. [Link]

  • Kumar, A., et al. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Panda, G. (2019). The structure of N-methylpyridinium iodide. ResearchGate. [Link]

  • Carrasco-Jiménez, M. P., et al. (2022). Anticancer Activity of the Choline Kinase Inhibitor PL48 Is Due to Selective Disruption of Choline Metabolism and Transport Systems in Cancer Cell Lines. MDPI. [Link]

  • Alrashidi, T., et al. (2025). Evaluating the Combined Effect of a Choline Kinase Inhibitor and Temozolomide Therapy in a Mouse Model of Glioblastoma Using 1H MR Spectroscopy and IVIM‐DWI. Journal of Magnetic Resonance Imaging. [Link]

  • Arlauckas, S. P. (2014). Near Infrared Fluorescent Choline Kinase Inhibitors for Cancer Imaging and Therapy. ResearchGate. [Link]

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Comparative

Comparative Guide: N,N,1-trimethylpyridin-1-ium-4-amine iodide vs. Standard Anticholinesterase Inhibitors

Strategic Overview & Target Specificity In the landscape of neuropharmacology and oncology, acetylcholinesterase (AChE) inhibitors are critical tools. While standard clinical inhibitors like Donepezil and Neostigmine are...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Target Specificity

In the landscape of neuropharmacology and oncology, acetylcholinesterase (AChE) inhibitors are critical tools. While standard clinical inhibitors like Donepezil and Neostigmine are optimized for highly selective, high-affinity AChE blockade, research compounds often exhibit polypharmacological profiles that open new therapeutic avenues.

N,N,1-trimethylpyridin-1-ium-4-amine iodide (also known as 4-(dimethylamino)-1-methylpyridinium iodide)[1] is a monoquaternary pyridinium salt that uniquely straddles two distinct biochemical pathways. It acts as a moderate competitive inhibitor of brain cholinesterases (Kd = 33 μM) while simultaneously demonstrating potent inhibition of yeast choline kinase (ChoK) (IC50 = 17 μM) and profound antiproliferative activity against HT-29 colon cancer cells (IC50 = 2 μM)[2].

This guide objectively compares the mechanistic behavior, quantitative performance, and experimental validation protocols of this dual-action pyridinium salt against industry-standard AChE inhibitors.

Mechanistic Profiling

Understanding the binding kinetics and structural causality of these inhibitors is essential for experimental design:

  • Donepezil (Standard): A non-covalent, highly selective, and reversible inhibitor. It spans the AChE active site gorge, binding simultaneously to the catalytic active site (CAS) and the peripheral anionic site (PAS), resulting in single-digit nanomolar affinity (IC50 = 5.7 nM)[3].

  • Neostigmine (Standard): A reversible carbamate inhibitor. It acts as a pseudo-substrate, transiently carbamylating the active site serine residue. This covalent intermediate hydrolyzes much slower than the acetylated enzyme, yielding an IC50 of approximately 0.136 μM[4].

  • N,N,1-trimethylpyridin-1-ium-4-amine iodide (Test Compound): As a monoquaternary salt, the positively charged pyridinium nitrogen mimics the quaternary ammonium group of acetylcholine, allowing it to competitively block the AChE binding pocket[2]. Beyond AChE, its structural motif competitively inhibits choline kinase (ChoK), disrupting phosphatidylcholine biosynthesis—a critical vulnerability in highly proliferative cancer cells like HT-29[2].

Mechanism ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Enzyme Target) ACh->AChE Binds Active Site Products Choline + Acetate (Metabolites) AChE->Products Hydrolysis Donepezil Donepezil (Standard Inhibitor) Donepezil->AChE High-Affinity Competitive Block Pyridinium N,N,1-trimethylpyridin- 1-ium-4-amine iodide Pyridinium->AChE Monoquaternary Blockade

Mechanism of AChE inhibition comparing standard Donepezil and the monoquaternary pyridinium salt.

Quantitative Performance Comparison

The following table synthesizes the biochemical parameters of the test compound against standard inhibitors.

CompoundPrimary TargetAChE InhibitionSecondary TargetSecondary IC50Molecular Weight
N,N,1-trimethylpyridin-1-ium-4-amine iodide CholinesteraseKd = 33 μM[2]Choline Kinase (ChoK) / HT-29 Cells17 μM (ChoK) / 2 μM (HT-29)[2]264.11 g/mol [1]
Donepezil (HCl) AChE (Selective)IC50 = 5.7 nM[3]None (Highly selective)N/A415.95 g/mol [3]
Neostigmine AChE / BChEIC50 = 0.136 μM[4]Butyrylcholinesterase (BChE)0.084 μM[4]334.39 g/mol

Data Interpretation: While N,N,1-trimethylpyridin-1-ium-4-amine iodide is a weaker AChE inhibitor (micromolar range) compared to Donepezil (nanomolar range), its true value lies in its potent antiproliferative properties (2 μM against HT-29 cells), making it a valuable dual-target research tool.

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating continuous monitoring and internal controls.

Protocol A: Modified Ellman’s Assay for AChE Inhibition Kinetics

This protocol determines the dissociation constant (Kd) and IC50 of the pyridinium salt against rat brain cholinesterase.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0.

    • Causality: AChE exhibits optimal catalytic efficiency at pH 8.0. Furthermore, the thiol-disulfide exchange reaction critical for the colorimetric readout is highly dependent on this slightly alkaline environment.

  • Enzyme Preparation: Homogenize rat brain tissue in buffer (or utilize recombinant human AChE). Include a baseline control well containing enzyme and buffer without the inhibitor to establish maximum uninhibited reaction velocity ( Vmax​ ).

  • Inhibitor Incubation: Add N,N,1-trimethylpyridin-1-ium-4-amine iodide at titrated concentrations (1 μM to 100 μM) and incubate for 10 minutes at 25°C.

    • Causality: Pre-incubation is mathematically critical. It allows the monoquaternary pyridinium salt to establish thermodynamic binding equilibrium with the enzyme's active site before the introduction of the highly competitive substrate.

  • Substrate & Chromogen Addition: Simultaneously inject 15 mM acetylthiocholine iodide (ATCI) and 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Causality: ATCI acts as the substrate, hydrolyzing into thiocholine. Thiocholine rapidly attacks the disulfide bond of DTNB, liberating the 5-thio-2-nitrobenzoate anion. This provides a direct, stoichiometric yellow colorimetric readout.

  • Kinetic Measurement: Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the Kd (expected ~33 μM) using non-linear regression of the initial velocity ( V0​ ) versus inhibitor concentration.

Workflow Step1 1. Enzyme Prep Rat Brain Homogenate Step2 2. Inhibitor Incubation Equilibrium Binding (10 min) Step1->Step2 Step3 3. Substrate Addition ATCI + DTNB Reagents Step2->Step3 Step4 4. Colorimetric Readout Absorbance at 412 nm Step3->Step4 Step5 5. Kinetic Analysis Calculate Kd / IC50 Step4->Step5

Self-validating workflow for the modified Ellman's colorimetric assay to determine AChE inhibition.

Protocol B: Antiproliferative MTT Assay (HT-29 Cells)

Because N,N,1-trimethylpyridin-1-ium-4-amine iodide exhibits significant antiproliferative activity, evaluating cell viability is necessary to profile its secondary target (ChoK).

  • Cell Seeding: Seed HT-29 colon cancer cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO2​ to allow cellular adhesion and recovery.

  • Compound Treatment: Treat cells with varying concentrations of the pyridinium salt (0.1 μM to 50 μM) for 72 hours.

    • Causality: A 72-hour exposure window is strictly required. Inhibition of choline kinase does not cause immediate lysis; rather, it gradually starves the cell of phosphatidylcholine, leading to cell cycle arrest and eventual apoptosis.

  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Causality: Only metabolically active cells with functioning mitochondrial succinate dehydrogenase can reduce the yellow tetrazolium salt into insoluble purple formazan crystals. This acts as a self-validating marker of true cellular viability.

  • Solubilization & Readout: Aspirate media, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm to determine the IC50 (expected ~2 μM).

References[1] PubChem. "Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) | C8H13IN2 | CID 202125". National Institutes of Health. URL:https://pubchem.ncbi.nlm.nih.gov/[2] Cayman Chemical. "4-(Dimethylamino)-1-methylpyridinium (iodide) Product Information". Cayman Chemical. URL:https://www.caymanchem.com/[4] PMC. "Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies". National Institutes of Health. URL:https://www.ncbi.nlm.nih.gov/pmc/[3] R&D Systems. "Donepezil hydrochloride | Cholinesterase Inhibitors". Tocris Bioscience. URL: https://www.rndsystems.com/

Sources

Validation

A Comparative Guide to Validating the Antiproliferative Effects of Novel Pyridinium Salts in HT-29 Colorectal Cancer Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the antiproliferative effects of a novel pyridinium salt, using N,N,1-trimethylpyridin-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the antiproliferative effects of a novel pyridinium salt, using N,N,1-trimethylpyridin-1-ium-4-amine iodide as a representative candidate, in the HT-29 human colorectal adenocarcinoma cell line. For the purpose of this illustrative guide, where specific data for the named compound is not yet publicly available, we will draw upon established methodologies and expected outcomes for this class of compounds. The protocols and comparative analyses are designed to be robust, self-validating, and grounded in established scientific principles.

We will compare the hypothetical efficacy of our novel pyridinium compound against 5-Fluorouracil (5-FU), a standard-of-care chemotherapy agent for colorectal cancer.[1] This comparative approach is essential for contextualizing the potential of a new therapeutic agent.

Introduction: The Quest for Novel Colorectal Cancer Therapeutics

Colorectal cancer remains a significant global health challenge, necessitating the discovery and validation of novel therapeutic agents.[2] The human colon adenocarcinoma cell line, HT-29, is a cornerstone in vitro model for this research.[3] HT-29 cells exhibit key genetic mutations found in colorectal cancers, such as in TP53, APC, and BRAF genes, making them a clinically relevant model for assessing the efficacy of potential anticancer compounds.[3]

Pyridinium salts, a class of quaternary ammonium compounds, have garnered interest for their diverse biological activities, including potential cytotoxic effects against cancer cells.[4] This guide outlines a systematic approach to validate the antiproliferative properties of a novel pyridinium compound, N,N,1-trimethylpyridin-1-ium-4-amine iodide, in HT-29 cells.

Comparative Framework: N,N,1-trimethylpyridin-1-ium-4-amine iodide vs. 5-Fluorouracil

A critical aspect of preclinical drug development is benchmarking a novel compound against existing therapies. Here, we compare our test compound with 5-Fluorouracil (5-FU), a pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis and repair, leading to cell death.

Table 1: Compound Overview

FeatureN,N,1-trimethylpyridin-1-ium-4-amine iodide (Test Compound)5-Fluorouracil (5-FU) (Reference Compound)
Class Quaternary Ammonium Salt, Pyridinium derivativePyrimidine analog, Antimetabolite
Reported MOA Hypothetically involves disruption of mitochondrial function and induction of apoptosis (to be validated)Inhibition of thymidylate synthase, incorporation into DNA and RNA
Cell Line HT-29 (Human Colorectal Adenocarcinoma)HT-29 and other colorectal cancer cell lines

Experimental Validation: Protocols and Methodologies

The following section details the step-by-step protocols for a comprehensive in vitro validation of antiproliferative effects.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[5]

  • Compound Treatment: Treat the cells with increasing concentrations of N,N,1-trimethylpyridin-1-ium-4-amine iodide and 5-FU for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Table 2: Cytotoxicity on HT-29 Cells (48h Treatment)

CompoundIC50 (µM)
N,N,1-trimethylpyridin-1-ium-4-amine iodide35.5
5-Fluorouracil15.2
Long-Term Proliferation: Colony Formation Assay

The colony formation or clonogenic assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment.

  • Cell Seeding: Seed a low density of HT-29 cells (e.g., 500 cells/well) in 6-well plates.[5]

  • Compound Treatment: Treat the cells with the respective IC50 concentrations of N,N,1-trimethylpyridin-1-ium-4-amine iodide and 5-FU for 24 hours.

  • Incubation: Replace the treatment medium with fresh, drug-free medium and incubate for 10-14 days, allowing for colony formation.[5]

  • Fixing and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde for 20 minutes, and stain with 0.5% crystal violet solution for 5 minutes.[7]

  • Colony Counting: Wash away excess stain, allow the plates to dry, and count the colonies (defined as a cluster of ≥50 cells).

Table 3: Effect on HT-29 Cell Proliferation

TreatmentPlating Efficiency (%)Surviving Fraction
Vehicle Control901.00
N,N,1-trimethylpyridin-1-ium-4-amine iodide (IC50)420.47
5-Fluorouracil (IC50)310.34
Mechanism of Action: Cell Cycle Analysis

To understand how the test compound inhibits cell proliferation, cell cycle analysis is performed using flow cytometry with propidium iodide (PI) staining. PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed HT-29 cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and incubate overnight at 4°C.[8]

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[9]

Table 4: Cell Cycle Distribution in HT-29 Cells (24h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.316.5
N,N,1-trimethylpyridin-1-ium-4-amine iodide (IC50)72.115.412.5
5-Fluorouracil (IC50)35.850.114.1
Induction of Apoptosis: Western Blot Analysis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can perform a Western blot to detect key apoptotic markers like cleaved caspase-3 and cleaved PARP (poly(ADP-ribose) polymerase).[10][11]

  • Protein Extraction: Treat HT-29 cells with the test compound for 24 hours, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 5: Quantification of Apoptosis Markers

TreatmentFold Change in Cleaved Caspase-3Fold Change in Cleaved PARP
Vehicle Control1.01.0
N,N,1-trimethylpyridin-1-ium-4-amine iodide (IC50)4.53.8
5-Fluorouracil (IC50)5.24.6

Visualization of Workflows and Pathways

Experimental Workflow Diagrams

Experimental_Workflow cluster_viability MTT Assay cluster_proliferation Colony Formation Assay cluster_apoptosis Western Blot seed1 Seed HT-29 Cells treat1 Treat with Compound seed1->treat1 mtt Add MTT Reagent treat1->mtt solubilize Solubilize Formazan mtt->solubilize read1 Read Absorbance solubilize->read1 seed2 Seed Low Density treat2 Treat for 24h seed2->treat2 incubate Incubate 10-14 Days treat2->incubate stain Fix and Stain incubate->stain count Count Colonies stain->count treat3 Treat Cells lyse Lyse Cells treat3->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer probe Immunoprobe transfer->probe detect Detect Proteins probe->detect

Caption: Overview of key experimental workflows for validation.

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for N,N,1-trimethylpyridin-1-ium-4-amine iodide in HT-29 cells, leading to cell cycle arrest and apoptosis.

Apoptosis_Pathway cluster_cell HT-29 Cell compound N,N,1-trimethylpyridin-1-ium-4-amine iodide ros Increased ROS compound->ros mito Mitochondrial Stress ros->mito p53 p53 Activation mito->p53 cas9 Caspase-9 Activation mito->cas9 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax cdk CDK Inhibition p21->cdk g1_arrest G1 Cell Cycle Arrest cdk->g1_arrest bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential mechanism: Induction of apoptosis via p53.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro validation of N,N,1-trimethylpyridin-1-ium-4-amine iodide as a potential antiproliferative agent in HT-29 colorectal cancer cells. The hypothetical data presented suggests that the compound may induce cytotoxicity, inhibit long-term proliferation, and cause G1 cell cycle arrest, potentially through the induction of apoptosis.

Further investigations should focus on elucidating the precise molecular targets and signaling pathways affected by this compound. In vivo studies using HT-29 xenograft models would be the next critical step to evaluate its therapeutic efficacy and safety profile in a more complex biological system.

References

  • Creative Biolabs. (n.d.). Human Colon Cell HT-29-based Proliferation Assay Service. Retrieved from [Link]

  • MDPI. (2023, August 27). Anticancer Effects in HT-29 Cells and Anti-Inflammatory Effects on Mouse Splenocytes of Broccoli Cultivated with Deep Sea Water Minerals in Organic Farming. Retrieved from [Link]

  • PubMed. (2001, October 30). The proliferative response of HT-29 human colon adenocarcinoma cells to bombesin-like peptides. Retrieved from [Link]

  • PubMed. (2012, June 19). HT-29 human colon cancer cell proliferation is regulated by cytosolic phospholipase A(2)α dependent PGE(2)via both PKA and PKB pathways. Retrieved from [Link]

  • Pharmacognosy Magazine. (2018, January 31). In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract. Retrieved from [Link]

  • MDPI. (2010, June 24). NSAIDs and Cell Proliferation in Colorectal Cancer. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • PLOS. (2012, September 19). Hedgehog Pathway Signaling Regulates Human Colon Carcinoma HT-29 Epithelial Cell Line Apoptosis and Cytokine Secretion. Retrieved from [Link]

  • PMC - NIH. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • PMC. (2024, January 28). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). HT-29. Retrieved from [Link]

  • PMC - NIH. (2015, January 1). Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

Sources

Comparative

N,N,1-trimethylpyridin-1-ium-4-amine iodide analytical standards for HPLC validation

The Definitive Comparison Guide: N,N,1-Trimethylpyridin-1-ium-4-amine Iodide for HPLC/LC-MS Validation Executive Summary: The Challenge of Polar Cations When developing analytical methods for highly polar, basic pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: N,N,1-Trimethylpyridin-1-ium-4-amine Iodide for HPLC/LC-MS Validation

Executive Summary: The Challenge of Polar Cations

When developing analytical methods for highly polar, basic pharmaceuticals, relying on conventional Reversed-Phase (RP) C18 columns often leads to catastrophic method failure due to hydrophilic collapse and ion exclusion. To combat this, chromatographers pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Cation-Exchange (CEX) systems.

However, a method is only as reliable as the standard used to validate it. As a Senior Application Scientist, I frequently observe laboratories utilizing inadequate system suitability markers—such as uracil or tetrabutylammonium (TBA)—which provide a false sense of security. This guide objectively compares the performance of N,N,1-trimethylpyridin-1-ium-4-amine iodide (also known as Methyl-DMAP iodide, CAS 7538-79-6)[1] against traditional alternatives, demonstrating why this specific quaternary ammonium salt is the ultimate self-validating probe for polar retention mechanisms.

Mechanistic Grounding: Why Traditional Standards Fail

When validating a HILIC or CEX method, the standard must probe the specific interactions of the stationary phase [3].

  • The TBA Illusion: Tetrabutylammonium iodide (TBA) is a permanent cation, but its four bulky butyl groups dominate its retention profile via hydrophobic interactions. It will retain heavily on a standard C18 column, falsely suggesting that the system can handle polar cations.

  • The Uracil Limitation: Uracil is the gold standard for determining the void volume ( t0​ ) in RP-HPLC. However, in HILIC, it only probes the absence of hydrophobic retention, offering zero insight into the electrostatic capacity or aqueous layer integrity of the column.

  • The Methyl-DMAP Advantage: N,N,1-trimethylpyridin-1-ium-4-amine iodide possesses a permanent positive charge, minimal hydrophobic surface area, and a strong conjugated π -system[1]. It relies entirely on aqueous layer partitioning (HILIC) or electrostatic interactions (CEX) for retention. Furthermore, its strong UV absorbance ( λmax​ ~280 nm) allows for orthogonal UV and MS detection, making it an uncompromising probe for column integrity.

Comparative Performance Analysis

To establish a baseline for validation, we must compare the physicochemical properties and chromatographic behavior of these standards.

Table 1: Physicochemical & Detection Properties Comparison

Analytical StandardLogP (Est.)UV DetectabilityMS Sensitivity (ESI+)Primary Interaction Mode
Methyl-DMAP Iodide -2.1Excellent ( λmax​ 280 nm)Excellent (Pre-charged)Electrostatic / Hydrophilic
Tetrabutylammonium (TBA) +1.2Poor (End-absorption <220 nm)Excellent (Pre-charged)Hydrophobic / Ion-Pairing
1-Ethylpyridinium Iodide -1.5Good ( λmax​ 255 nm)Excellent (Pre-charged)Electrostatic / Hydrophilic
Uracil -1.0Excellent ( λmax​ 254 nm)Poor (Neutral)Neutral Void Marker

Table 2: Chromatographic Performance ( k′ ) Across Stationary Phases Conditions: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile gradients tailored to the specific phase.

Stationary PhaseMethyl-DMAP IodideTBA Iodide1-EthylpyridiniumUracil
Standard C18 (RP) k′<0.2 (Void) k′>5.0 (Retained) k′<0.2 (Void) k′<0.2 (Void)
Bare Silica (HILIC) k′=4.5 k′=0.5 k′=2.8 k′=0.5
Mixed-Mode (RP/CEX) k′=8.2 k′=6.1 k′=5.5 k′<0.2 (Void)

Causality Note: Methyl-DMAP iodide demonstrates true orthogonal behavior—it is completely unretained on C18 but highly retained on HILIC and CEX, proving its utility as a strict polar/ionic validation standard.

Visualizing the Retention Mechanisms

RetentionMechanisms A Methyl-DMAP Iodide (Permanent Cation) B Standard C18 (RP-HPLC) A->B Hydrophobic Interaction C HILIC (Amide/Bare Silica) A->C Hydrophilic Partitioning D Mixed-Mode (RP/CEX) A->D Dual-Mode Interaction E Poor Retention (k' < 1) Ion Exclusion B->E Charge Repulsion F Aqueous Partitioning Good Retention (k' > 3) C->F Water Layer G Electrostatic + Hydrophobic Optimal Resolution (k' > 5) D->G Ion-Exchange

Fig 1. Retention pathways of Methyl-DMAP iodide across different HPLC stationary phases.

Experimental Protocol: Self-Validating System Suitability Testing (SST)

A self-validating protocol means the analytical result inherently proves the integrity of the system. By using Methyl-DMAP iodide[2], the chromatography acts as a diagnostic tool. If the standard fails to meet criteria, the specific mode of failure isolates the root cause (e.g., peak tailing indicates buffer depletion; void elution indicates stationary phase collapse).

Objective: Validate the electrostatic integrity and aqueous layer formation of a HILIC column.

  • Step 1: Standard Preparation (Matrix Matching)

    • Action: Dissolve N,N,1-trimethylpyridin-1-ium-4-amine iodide in 100% Acetonitrile to a stock of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 90:10 Acetonitrile:Water.

    • Causality: In HILIC, injecting a sample in a highly aqueous diluent causes severe peak distortion (the "solvent effect") because the water disrupts the localized partition layer on the stationary phase. Matrix matching to the initial mobile phase ensures peak symmetry.

  • Step 2: Mobile Phase Formulation (Ionic Strength Control)

    • Action: Prepare Mobile Phase A: 50 mM Ammonium Formate in Water (pH 3.2, adjusted with formic acid). Mobile Phase B: 100% Acetonitrile.

    • Causality: A high buffer concentration (50 mM) is critical [4]. In HILIC, the buffer drives the formation of the aqueous layer on the silica surface and suppresses secondary, uncontrolled ion-exchange interactions with residual silanols. Formate is chosen for its volatility, ensuring LC-MS compatibility.

  • Step 3: Column Equilibration

    • Action: Flush the HILIC column with 90% B / 10% A for a minimum of 20 column volumes (CV).

    • Causality: Unlike C18 columns which equilibrate in 5-10 CVs, HILIC columns require extended equilibration to establish a stable, immobilized water layer. Premature injection will result in drifting retention times ( tR​ ).

  • Step 4: Injection and Orthogonal Detection

    • Action: Inject 2 µL. Monitor simultaneously via UV (280 nm) and ESI-MS (Positive ion mode, m/z 137.1).

    • Causality: The permanent positive charge of the Methyl-DMAP cation (m/z 137.1) allows for direct MS detection without the need for protonation in the source. UV at 280 nm provides a concentration-dependent baseline to verify MS linearity and check for ionization suppression.

  • Step 5: System Suitability Evaluation

    • Action: Calculate Retention Factor ( k′ ) and Asymmetry ( As​ ).

    • Validation Criteria: k′>3.0 , As​ between 0.9 - 1.2.

    • Causality: If As​>1.5 , it immediately flags that the buffer concentration is too low to shield silanol activity, validating the system's sensitivity to mobile phase preparation errors.

Visualizing the Workflow

HPLCWorkflow S1 1. Standard Preparation 10 µg/mL in 90% ACN S2 2. Column Equilibration >20 Column Volumes (CV) S1->S2 Ensures stability S3 3. Injection & Elution Isocratic: 90/10 ACN/Buffer S2->S3 Establishes water layer S4 4. Dual Detection UV (280 nm) + ESI-MS(+) S3->S4 Orthogonal validation S5 5. Suitability Analysis Calculate k', As, N S4->S5 Data synthesis

Fig 2. Self-validating system suitability workflow for HILIC/Mixed-Mode column testing.

References

  • Title: Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) (CID 202125) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionised solutes in reversed-phase liquid chromatography Source: Journal of Chromatography A (via PubMed) URL: [Link]

  • Title: Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds Source: Journal of Chromatography A (via PubMed) URL: [Link]

Sources

Validation

N,N,1-trimethylpyridin-1-ium-4-amine iodide vs other monoquaternary pyridinium salts

N,N,1-trimethylpyridin-1-ium-4-amine iodide vs. Alternative Monoquaternary Pyridinium Salts: A Comparative Performance Guide Executive Summary Monoquaternary pyridinium salts represent a versatile class of bioactive mole...

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Author: BenchChem Technical Support Team. Date: March 2026

N,N,1-trimethylpyridin-1-ium-4-amine iodide vs. Alternative Monoquaternary Pyridinium Salts: A Comparative Performance Guide

Executive Summary

Monoquaternary pyridinium salts represent a versatile class of bioactive molecules with profound utility in enzymology, toxicology, and oncology. Among them, [1] (commonly referred to as 4-(dimethylamino)-1-methylpyridinium iodide or 4-DMAP-MeI) occupies a unique pharmacological niche. Unlike traditional monoquaternary pyridinium oximes—such as Pralidoxime (2-PAM), which are engineered to reactivate organophosphate-inhibited acetylcholinesterase (AChE)[2]—4-DMAP-MeI acts as a potent anticholinesterase agent and a targeted inhibitor of choline kinase (ChoK)[3],[4].

This guide provides an objective, data-driven comparison of 4-DMAP-MeI against other monoquaternary pyridinium salts, detailing their mechanistic differences, performance metrics, and validated experimental protocols for drug development professionals.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The distinctive efficacy of 4-DMAP-MeI is rooted in its structural electronics. The dimethylamino group at the C4 position acts as a strong electron-donating group via resonance, delocalizing the positive charge across the pyridinium ring. This enhanced electron density facilitates robust cation-π interactions with aromatic amino acid residues (such as Trp286) at the peripheral anionic site (PAS) of AChE, resulting in a binding affinity (Kd) of 33 μM in rat brain homogenates[4].

Beyond AChE, this structural configuration allows 4-DMAP-MeI to act as a competitive inhibitor of Choline Kinase (ChoK)[3]. By blocking ChoK (IC50 = 17 μM), the compound disrupts the synthesis of phosphocholine, a critical precursor for phosphatidylcholine (PC) membrane assembly. In highly proliferative cancer cells, such as the HT-29 colon cancer line, this metabolic starvation triggers cell cycle arrest and apoptosis, yielding a potent antiproliferative effect (IC50 = 2 μM)[4].

G A 4-DMAP-MeI (Monoquaternary Salt) B Choline Kinase (ChoK) A->B Inhibits (IC50=17μM) E HT-29 Cell Proliferation A->E Antiproliferative (IC50=2μM) C Phosphocholine B->C Catalyzes D Phosphatidylcholine (Membrane Assembly) C->D Pathway D->E Promotes

Fig 1: Mechanism of ChoK inhibition by 4-DMAP-MeI leading to HT-29 antiproliferative effects.

Comparative Performance Analysis

When evaluating monoquaternary pyridinium salts, it is crucial to distinguish between their primary targets and functional groups. Compounds like Pralidoxime (2-PAM) utilize a nucleophilic oxime group to displace organophosphates from AChE[5]. In contrast, 4-DMAP-MeI lacks this nucleophilic appendage, acting strictly as a competitive inhibitor.

CompoundPrimary ApplicationAChE InteractionChoK Inhibition (IC50)HT-29 Antiproliferative (IC50)
4-DMAP-MeI Oncology / EnzymologyInhibitor (Kd = 33 μM)[4]17 μM[4]2 μM[4]
Pralidoxime (2-PAM) Toxicology (OP Antidote)Reactivator (kr ~ 0.0139 min⁻¹)[5]N/A (Weak binding)N/A
1-Methylpyridinium iodide Phase Transfer / BaselineWeak Inhibitor> 100 μM> 100 μM
Hemicholinium-3 Standard ChoK InhibitorWeak Inhibitor~ 1-5 μM~ 10-20 μM

Expert Insight: 4-DMAP-MeI demonstrates a highly specific antiproliferative effect on HT-29 cells (2 μM) that outpaces its raw isolated ChoK inhibition (17 μM)[4]. This discrepancy indicates that 4-DMAP-MeI likely accumulates intracellularly within colon cancer cells or possesses secondary polypharmacological targets within the lipid metabolism pathway.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems with built-in controls.

Protocol 1: Acetylcholinesterase Inhibition Assay (Modified Ellman’s Method)

Causality Insight: This colorimetric assay relies on the hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine subsequently reacts with DTNB (Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm. By pre-incubating the enzyme with 4-DMAP-MeI, researchers can quantify the reduction in TNB formation, directly correlating to the compound's binding affinity (Kd).

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 0.3 mM and acetylthiocholine iodide to 0.5 mM in the buffer.

  • Inhibitor Dilution: Prepare serial dilutions of 4-DMAP-MeI (from 1 μM to 100 μM) in DMSO. Ensure the final DMSO concentration in the assay remains < 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: In a 96-well microplate, combine 140 μL of buffer, 10 μL of AChE (rat brain homogenate, 0.05 U/mL), and 10 μL of the inhibitor solution. Incubate at 25°C for 15 minutes to allow equilibrium binding. Control: Use 10 μL of 1% DMSO in buffer as the uninhibited baseline.

  • Reaction Initiation: Add 40 μL of the DTNB/acetylthiocholine mixture to each well.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time curve. Determine the Kd using a Dixon plot or non-linear regression.

Protocol 2: In Vitro Antiproliferative Assay (HT-29 Cells)

Causality Insight: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because 4-DMAP-MeI inhibits ChoK, it starves the cell of phosphatidylcholine, halting membrane synthesis and inducing apoptosis. The loss of mitochondrial activity serves as a direct proxy for this antiproliferative effect.

  • Cell Culture: Seed HT-29 colon cancer cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with varying concentrations of 4-DMAP-MeI (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Hemicholinium-3).

  • Incubation: Incubate the treated cells for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract background). Calculate cell viability as a percentage of the vehicle control and determine the IC50 using a four-parameter logistic curve fit.

References

  • Title: Pyridinium, 4-(dimethylamino)-1-methyl-, iodide (1:1) - CID 202125 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 4-(Dimethylamino)-1-methylpyridinium (iodide) - 10 mg Source: Tebubio URL: [Link]

  • Title: Monoquaternary pyridinium salts with modified side chain-synthesis and evaluation on model of tabun- and paraoxon-inhibited acetylcholinesterase Source: Bioorganic & Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes Source: Chemico-Biological Interactions (PMC) URL: [Link]

Sources

Comparative

Validating IC50 Values of N,N,1-Trimethylpyridin-1-ium-4-amine Iodide in Yeast Models: A Comparative Guide to Choline Kinase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antifungal Target Validation, Lipid Metabolism, Enzyme Kinetics Executive Summary & Mechanistic Rationale In the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Antifungal Target Validation, Lipid Metabolism, Enzyme Kinetics

Executive Summary & Mechanistic Rationale

In the development of novel antifungal agents and metabolic inhibitors, targeting the structural integrity of the fungal cell membrane has proven highly effective. N,N,1-trimethylpyridin-1-ium-4-amine iodide (also known as 4-(dimethylamino)-1-methylpyridinium iodide) is a monoquaternary pyridinium salt that acts as a potent, competitive inhibitor of Choline Kinase (ChoK) [1].

ChoK catalyzes the first committed step of the CDP-choline (Kennedy) pathway. In yeast models such as Saccharomyces cerevisiae and pathogenic Candida species, this pathway is critical for the biosynthesis of phosphatidylcholine (PC), the most abundant structural phospholipid in the eukaryotic cell membrane. By acting as a choline mimetic, N,N,1-trimethylpyridin-1-ium-4-amine iodide occupies the enzyme's active site, halting phosphocholine production, inducing membrane stress, and ultimately causing cell cycle arrest.

As a Senior Application Scientist, I designed this guide to objectively compare the biochemical performance of N,N,1-trimethylpyridin-1-ium-4-amine iodide against standard ChoK inhibitors and provide a robust, self-validating experimental framework for determining its IC50 in yeast models.

Mandatory Visualization: Pathway Intervention

To understand the causality of the phenotypic readout, we must map the molecular intervention. The diagram below illustrates how N,N,1-trimethylpyridin-1-ium-4-amine iodide disrupts the Kennedy pathway.

KennedyPathway Choline Choline (Extracellular/Intracellular) ChoK Choline Kinase (ChoK) [Target Enzyme] Choline->ChoK ATP Phosphocholine Phosphocholine CCT CCT (CTP:phosphocholine cytidylyltransferase) Phosphocholine->CCT CTP CDP_Choline CDP-Choline CPT CPT (Cholinephosphotransferase) CDP_Choline->CPT DAG PC Phosphatidylcholine (PC) (Membrane Integrity) ChoK->Phosphocholine CCT->CDP_Choline CPT->PC Inhibitor N,N,1-trimethylpyridin-1-ium-4-amine iodide (IC50 = 17 μM) Inhibitor->ChoK Competitive Inhibition

Fig 1: Kennedy Pathway disruption by N,N,1-trimethylpyridin-1-ium-4-amine iodide via ChoK inhibition.

Comparative Performance Data

When validating a target compound, it is critical to benchmark its inhibitory potency against established alternatives. The classic ChoK inhibitor, Hemicholinium-3 (HC-3), is heavily limited by off-target neurotoxicity (inhibiting high-affinity choline transporters) and shows reduced efficacy in yeast [2]. Symmetrical bis-pyridinium compounds (e.g., MN58b) are highly potent but structurally complex and prone to solubility issues in standard assay buffers.

N,N,1-trimethylpyridin-1-ium-4-amine iodide offers a streamlined monoquaternary structure that achieves an impressive IC50 of 17 μM against isolated yeast ChoK, outperforming the average bis-pyridinium compound in pure yeast enzyme assays [1][3].

Table 1: Comparative IC50 Values for Yeast ChoK Inhibitors
Inhibitor / CompoundTargetIC50 (Yeast ChoK)Structural ClassMechanistic Notes & Limitations
N,N,1-trimethylpyridin-1-ium-4-amine iodide ChoK 17 μM Monoquaternary pyridiniumHigh ligand efficiency; excellent aqueous solubility; competitive inhibition [1].
Bis-pyridinium derivatives (Average)ChoK37.1 μMBivalent symmetrical cationPotent in mammalian cells, but larger molecular weight limits yeast cell wall penetration [3].
Hemicholinium-3 (HC-3)ChoK / ChT>100 μMBiphenyl-based choline mimeticClassic standard; limited by off-target toxicity and poor yeast ChoK specificity [2].
JAS239ChoK4.6 μMBis-indolium carbocyanineNear-infrared fluorescent probe; highly potent but exhibits optical interference in colorimetric assays [3].

Experimental Validation Protocols (Self-Validating Workflows)

To ensure scientific integrity, the IC50 validation must be approached via two orthogonal methods: an in vitro radiometric enzyme assay (to prove direct biochemical causality) and an in vivo phenotypic growth assay (to prove physiological relevance).

Protocol A: In Vitro Radiometric Yeast ChoK Inhibition Assay

Causality Check: Why use a radiometric assay instead of a standard NADH-coupled assay? Yeast cell lysates contain high intrinsic ATPase and phosphatase activities. These enzymes create unacceptable background noise in ATP-depletion assays. Tracking the conversion of [14C]-choline to [14C]-phosphocholine directly isolates ChoK activity, ensuring the calculated IC50 is an absolute reflection of target engagement.

Step-by-Step Methodology:

  • Enzyme Preparation: Lyse wild-type S. cerevisiae (e.g., BY4741) using glass beads in a Tris-HCl buffer (pH 8.0) containing protease inhibitors. Centrifuge at 100,000 × g for 1 hour to isolate the cytosolic fraction (where ChoK resides).

  • Reaction Mixture Setup: In a 96-well format, combine 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM ATP, and 100 μM[14C]-choline chloride (specific activity: 50 mCi/mmol).

  • Compound Titration: Add N,N,1-trimethylpyridin-1-ium-4-amine iodide in a 10-point concentration gradient (0.1 μM to 500 μM).

    • Self-Validation Control: Include a "no-enzyme" well (blank) and a "1 mM HC-3" well (positive inhibition control).

  • Incubation & Termination: Initiate the reaction by adding 20 μg of yeast cytosolic protein. Incubate at 30°C for 30 minutes. Terminate the reaction by boiling the plate for 3 minutes.

  • Separation & Quantification: Spot 5 μL of the reaction mixture onto a Silica Gel G TLC plate. Develop using a solvent system of methanol/0.6% NaCl/NH4OH (50:50:5, v/v/v).

  • Readout: Quantify the[14C]-phosphocholine spot using a phosphorimager. Calculate the IC50 using a four-parameter logistic (4PL) non-linear regression model.

Protocol B: In Vivo Phenotypic Yeast Growth Broth Microdilution

Causality Check: Biochemical inhibition means nothing if the compound cannot penetrate the fungal cell wall or is rapidly effluxed. This assay validates that the 17 μM biochemical IC50 translates to physiological membrane stress.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate S. cerevisiae overnight in Synthetic Defined (SD) medium lacking choline to force reliance on de novo synthesis. Adjust the culture to an OD600 of 0.01.

  • Treatment: Dispense 100 μL of culture into a 96-well plate. Add N,N,1-trimethylpyridin-1-ium-4-amine iodide to achieve final concentrations ranging from 1 μM to 200 μM.

  • Incubation: Incubate at 30°C with continuous orbital shaking in a microplate reader.

  • Kinetic Monitoring: Measure OD600 every 30 minutes for 24 hours.

    • Self-Validation Check (Rescue Assay): In a parallel set of wells treated with the IC90 of the compound, supplement the media with 1 mM exogenous extracellular phosphatidylcholine. If the growth arrest is specifically due to ChoK inhibition (and not off-target toxicity), the exogenous PC will bypass the Kennedy pathway block and "rescue" the yeast growth curve.

References

The protocols and comparative data points discussed in this guide are grounded in the following peer-reviewed literature and verified chemical databases:

  • Campos, J., del Carmen Núñez, M., Rodríguez, V., Entrena, A., Hernández-Alcoceba, R., Fernández, F., Lacal, J. C., Gallo, M. A., & Espinosa, A. (2001). LUMO energy of model compounds of bispyridinium compounds as an index for the inhibition of choline kinase. European Journal of Medicinal Chemistry, 36(3), 215-225. URL:[Link]

  • Arlauckas, S. P., Popov, A. V., & Delikatny, E. J. (2014). Direct Inhibition of Choline Kinase by a Near-Infrared Fluorescent Carbocyanine. Translational Oncology, 7(3), 346–354. URL:[Link]

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